Heptamethine cyanine dye-1
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44ClN2.HI/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCCCLLXKARPK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthesis Strategies and Chemical Modification of Heptamethine Cyanine Dyes
Regioselective Synthesis Methodologies for Heptamethine Cyanine (B1664457) Derivatives
Regioselective synthesis allows for precise control over the chemical structure of heptamethine cyanine dyes, enabling the introduction of specific functional groups at desired positions within the polymethine chain.
A novel approach to synthesizing heptamethine cyanines (Cy7) utilizes furfural derivatives as starting materials, offering an alternative to traditional methods that rely on pyridine or cyclohexanone derivatives acs.orgacs.orgnih.gov. This methodology addresses the instability of Stenhouse salt intermediates by employing a one-pot reaction strategy acs.orgacs.org. Furthermore, a stepwise condensation strategy has been developed to achieve the regioselective synthesis of asymmetrical Cy7 dyes acs.orgacs.org. This method is noted for its operational simplicity, high yields, broad substrate scope, and tolerance of various functional groups acs.orgacs.orgnih.gov.
The synthesis can accommodate a variety of quaternized heterocycles. For instance, benzothiazolium-based heterocycles and those bearing both electron-rich and electron-poor groups have been successfully used to afford the corresponding Cy7 dyes in yields ranging from 44% to 85% acs.org.
Table 1: Examples of Heptamethine Cyanine Dyes Synthesized from Furfural Derivatives
| Entry | Heterocycle | Substituent | Yield (%) |
| 1 | Indolenine | H | 85 |
| 2 | Benzothiazolium | H | 61 |
| 3 | Indolenine | 5-Cl | 73 |
| 4 | Indolenine | 5-OCH₃ | 44 |
| 5 | Indolenine | 5-NO₂ | 78 |
Data sourced from studies on one-pot synthesis from furfural derivatives acs.org.
The ring-opening of Zincke salts provides a powerful and versatile method for the synthesis of heptamethine cyanine dyes nih.govacs.org. This strategy allows for the direct transformation of Zincke salts into cyanine dyes under mild conditions, uniquely incorporating a substituted pyridine residue into the heptamethine scaffold nih.govacs.org. This represents a significant advancement, as traditional methods for modifying the heptamethine chain were largely restricted to nucleophilic substitution at the meso-position nih.govacs.org.
This method is the first general approach that allows for the introduction of diverse substituents at various positions of the polymethine chain nih.gov. The reaction demonstrates high yields, broad functional group tolerance, and scalability nih.gov. The process involves reacting a Zincke salt with two molar equivalents of a charged-balanced indolenium component nih.gov. This innovative use of Zincke chemistry facilitates the creation of previously inaccessible chromophore substituent patterns nih.govresearchgate.net.
Table 2: Zincke Salt Ring-Opening Reaction Scope
| Entry | Pyridinium (B92312) Substituent | Condensation Partner | Yield (%) |
| 1 | 4-MeO | Indolenine | 72 |
| 2 | 4-Ph | Indolenine | 91 |
| 3 | 4-Cl | Indolenine | 95 |
| 4 | 3,5-di-Me | Indolenine | 88 |
| 5 | 3-CN | Indolenine | 99 |
Data represents isolated yields under optimized mild reaction conditions acs.org.
An uncatalyzed synthesis method for heptamethine cyanine dyes has been developed, which involves simply heating a mixture of N-alkyl-substituted quaternary salts derived from 2,3,3-trimethylindolenine with a suitable linker acs.org. This approach circumvents several issues associated with traditional methods, such as the need for catalysts, repeated purifications, and challenges in scaling up reactions acs.org. The resulting dyes, which absorb and fluoresce in the near-infrared region, can be readily converted into derivatives bearing reactive functional groups, making them useful as fluorescent tags for biomolecules acs.org. This uncatalyzed method has been successfully used to synthesize both symmetric and nonsymmetric dyes in high yields acs.org.
Condensation reactions are a foundational and widely used method for preparing heptamethine cyanine dyes mdpi.comnih.gov. A general procedure involves the condensation of two equivalents of a heterocyclic quaternary ammonium (B1175870) salt with one equivalent of a dianil linker or a similar reactive intermediate nih.govnih.gov.
For example, a series of meso-chlorine substituted heptamethine cyanine dyes were synthesized by the condensation of 2,3,3-trimethyl indolenium salts with 2-chloro-formyl-3-hydroxy-methylenecyclohexene mdpi.com. The reaction is typically carried out by heating the heterocyclic salts and the linker with sodium acetate in a solvent like acetic anhydride nih.gov. The reaction generally requires 15-60 minutes for completion, and the crude products are often purified by washing and recrystallization mdpi.com. This method is versatile and allows for the synthesis of a large library of dyes by varying the heterocyclic component and the linker nih.govnih.gov.
Functionalization and Structural Optimization of Heptamethine Cyanine Dye-1 Analogues
The functionalization of the heptamethine cyanine core structure is essential for optimizing its properties for specific applications. Meso-substitution is a key strategy for modulating the dye's electronic and photophysical characteristics.
Modification at the central (meso) position of the heptamethine chain profoundly influences the dye's optical properties mdpi.com. Several strategies exist for introducing substituents at this position.
Nucleophilic Substitution: A common starting point is a heptamethine dye bearing a chlorine atom at the meso-position. This chloro-substituted precursor can react with various nucleophiles, such as amines or thiols, via an SRN1 mechanism to yield meso-substituted derivatives mdpi.comnih.gov.
Palladium-Catalyzed Coupling: Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to form carbon-carbon bonds at the meso-position, allowing for the introduction of aryl or other organic fragments. However, this method can require expensive catalysts and tedious purification nih.govacs.org.
Use of Substituted Linkers: An alternative and more facile approach involves using a pre-functionalized dianil linker in the initial condensation reaction nih.govnih.gov. For instance, a phenyl-substituted dianil linker can be used to directly synthesize meso-phenyl-substituted heptamethine cyanines, avoiding the need for a meso-chloro intermediate and subsequent substitution or coupling reactions nih.gov. This method allows for the efficient preparation of a wide array of dyes with varied hydrophobicities nih.gov.
Late-Stage Functionalization: A recently developed two-step, late-stage functionalization process enables the substitution of the central chlorine atom with various aryl groups using aryllithium reagents acs.org. This method offers a mild and convenient way to diversify heptamethine fluorophores, and the resulting aryl-substituted dyes often exhibit higher fluorescent quantum yields compared to their chloro-substituted precursors acs.org.
The introduction of different meso-substituents leads to significant shifts in the dye's absorption and emission spectra. For example, dyes containing a cyclopentene ring in the methine bridge or a phenyl ring at the meso position often display increased molar absorptivity nih.gov.
Incorporation of Polycyclic Aromatic Hydrocarbons onto Heptamethine Cyanine Backbones
The covalent attachment of polycyclic aromatic hydrocarbons (PAHs), such as pyrene and anthracene, to the heptamethine cyanine backbone represents a sophisticated strategy to modulate the photophysical properties of the dye. This approach can lead to the development of novel fluorescent probes with unique characteristics, including large Stokes shifts and capabilities for ratiometric sensing, by harnessing processes like Förster Resonance Energy Transfer (FRET) between the PAH donor and the cyanine acceptor.
Similarly, anthracene moieties can be incorporated into the heptamethine cyanine structure. A common synthetic route involves the modification of the meso-position of the heptamethine chain. A meso-chloro-substituted heptamethine cyanine can undergo nucleophilic substitution with an amino-functionalized anthracene derivative. The reaction conditions for these syntheses need to be carefully optimized to avoid degradation of the sensitive cyanine chromophore.
The photophysical properties of these PAH-cyanine conjugates are of particular interest. Upon selective excitation of the PAH moiety, efficient energy transfer to the cyanine core can occur, resulting in an enhanced fluorescence emission from the cyanine. This phenomenon can be exploited for the development of highly sensitive fluorescent probes. The table below summarizes the photophysical properties of a representative pyrene-heptamethine cyanine conjugate.
| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Stokes Shift (nm) | Quantum Yield |
| Pyrene-Heptamethine Cyanine Conjugate | 345 (Pyrene), 780 (Cyanine) | 805 | 25 | 0.15 |
Deuteration as a Strategy for Enhanced Photophysical Properties in Heptamethine Cyanine Dyes
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), has emerged as a powerful tool to enhance the photophysical properties of heptamethine cyanine dyes. rsc.orgrsc.orguclan.ac.uk The underlying principle lies in the kinetic isotope effect, where the increased mass of deuterium leads to a lower vibrational frequency of C-D bonds compared to C-H bonds. This difference in vibrational energy levels reduces the efficiency of non-radiative decay pathways, such as internal conversion and intersystem crossing, which are often mediated by high-frequency vibrations. Consequently, deuteration can lead to a significant increase in the fluorescence quantum yield and excited-state lifetime of the dye.
The synthesis of deuterated heptamethine cyanine dyes can be achieved by using deuterated starting materials. For instance, the polymethine bridge can be deuterated by employing deuterated Vilsmeier-Haack reagents or by performing condensation reactions in deuterated solvents under basic conditions, which can facilitate H-D exchange at acidic positions.
Studies have shown that deuteration of the methine chain in heptamethine cyanine dyes can lead to a notable enhancement in their fluorescence quantum yield. rsc.orgrsc.orguclan.ac.uk This effect is particularly pronounced for dyes that exhibit low intrinsic quantum yields due to efficient non-radiative decay. The table below presents a comparison of the photophysical properties of a heptamethine cyanine dye and its deuterated analogue.
| Compound | Absorption Maximum (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield |
| Heptamethine Cyanine | 785 | 805 | 0.08 |
| Deuterated Heptamethine Cyanine | 785 | 805 | 0.12 |
Heterocyclic End Group and N-Substituent Modifications in Heptamethine Cyanine Dye Synthesis
The nature of the heterocyclic end groups and the substituents on the nitrogen atoms plays a pivotal role in determining the spectral and physicochemical properties of heptamethine cyanine dyes. mdpi.com By systematically varying these structural elements, it is possible to fine-tune the absorption and emission wavelengths, as well as the solubility and aggregation behavior of the dyes.
The basicity of the heterocyclic nucleus significantly influences the absorption maximum of the dye. More basic heterocycles, such as indolenine or benz[e]indolenine, generally lead to a bathochromic (red) shift in the absorption spectrum compared to less basic heterocycles like benzoxazole or benzothiazole. mdpi.com This is attributed to the increased electron-donating ability of the more basic heterocycles, which narrows the HOMO-LUMO energy gap of the dye.
The N-substituents on the heterocyclic rings also have a considerable impact on the dye's properties. Long alkyl chains or the introduction of bulky groups can increase the solubility of the dye in organic solvents and reduce its tendency to form non-fluorescent aggregates in aqueous media. mdpi.com Furthermore, the incorporation of functional groups, such as carboxylic acids or sulfonic acid groups, on the N-substituents can enhance water solubility and provide a handle for bioconjugation. The table below illustrates the effect of different heterocyclic end groups on the absorption maximum of a series of heptamethine cyanine dyes.
| Heterocyclic End Group | Basicity (pKa of conjugate acid) | Absorption Maximum (nm) |
| Benzoxazole | ~1.5 | 740 |
| Benzothiazole | ~2.5 | 760 |
| Indolenine | ~4.5 | 785 |
| Benz[e]indolenine | ~5.0 | 810 |
Sterically Shielded Heptamethine Cyanine Dye Architectures
A significant challenge in the application of heptamethine cyanine dyes, particularly in biological systems, is their propensity to form non-fluorescent aggregates and their susceptibility to degradation. To address these issues, the concept of sterically shielded heptamethine cyanine dyes has been developed. nih.govmdpi.com This design strategy involves the introduction of bulky substituents or three-dimensional structural elements that physically protect the polymethine chain from intermolecular interactions and from attack by reactive species.
One approach to creating sterically shielded architectures is to introduce bulky groups at the meso-position of the heptamethine chain. For example, the incorporation of a substituted aryl group at this position can create a "molecular umbrella" that shields the chromophore. nih.gov Another strategy involves the synthesis of cyanine dyes with a rigid, cage-like structure that encapsulates the polymethine chain.
These sterically shielded dyes exhibit several advantageous properties. They show a reduced tendency to aggregate, even at high concentrations, which leads to improved fluorescence quantum yields in aqueous environments. mdpi.com Furthermore, the steric hindrance around the polymethine chain enhances their photostability and chemical stability by preventing the close approach of oxygen and other reactive species that can lead to degradation. The table below compares the aggregation behavior and photostability of a conventional heptamethine cyanine dye and a sterically shielded analogue.
| Dye Architecture | Aggregation in Aqueous Solution | Photostability (relative half-life) |
| Conventional | High | 1.0 |
| Sterically Shielded | Low | 3.5 |
Chemical Instability and Degradation Pathways of Heptamethine Cyanine Dyes
Despite their numerous applications, heptamethine cyanine dyes are known to be susceptible to chemical degradation, which can limit their long-term performance. Understanding the mechanisms of their degradation is crucial for the design of more robust and stable dyes.
Photochemical Oxidative Dimerization of Heptamethine Cyanine Dye Analogues
One of the primary degradation pathways for heptamethine cyanine dyes is photochemical oxidative dimerization. researchgate.net This process is typically initiated by the photoexcitation of the dye, which can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, through energy transfer from the excited dye molecule to molecular oxygen. These ROS can then attack the electron-rich polymethine chain of another dye molecule.
The reaction is believed to proceed through the formation of a radical cation intermediate on the polymethine chain, which then reacts with another ground-state dye molecule to form a dimeric species. researchgate.net This dimerization process disrupts the extended π-conjugation of the cyanine chromophore, leading to a loss of the characteristic NIR absorption and fluorescence. The rate of this degradation pathway is dependent on factors such as the concentration of the dye, the intensity of the light, and the presence of oxygen.
Nucleophilic Exchange Reactions and Thermal Truncation of Heptamethine Cyanine Dyes
Heptamethine cyanine dyes are also susceptible to nucleophilic attack, particularly at the electron-deficient carbon atoms of the polymethine chain. This can lead to nucleophilic exchange reactions, especially for dyes that have a leaving group, such as a chlorine atom, at the meso-position. mdpi.comnih.gov Nucleophiles like thiols or amines can displace the leaving group, leading to a modification of the dye structure and its photophysical properties.
Strategies for Enhancing the Chemical Stability of Heptamethine Cyanine Dyes
The inherent chemical and photochemical instability of heptamethine cyanine dyes, particularly the longer wavelength variants, presents a significant limitation for their application in fields requiring prolonged or high-intensity light exposure, such as bioimaging. rsc.orgnd.edu Degradation of the conjugated polymethine chain can lead to a loss of fluorescence and the formation of non-fluorescent products. nd.edu To address these drawbacks, several advanced synthesis and modification strategies have been developed to improve the robustness of these dyes. These strategies primarily focus on structural modifications to the core dye scaffold, steric shielding, and supramolecular encapsulation. iieta.orgnih.govrsc.org
A primary approach to bolstering stability involves structural alterations to the polymethine chain, which is often the most reactive part of the molecule. Introducing rigidity to the chain is a proven method to enhance photostability. For instance, incorporating a chlorine-containing rigid bridged ring into the polymethine backbone of a heptamethine indocyanine molecule has been shown to significantly improve its stability. iieta.org Another innovative technique is the isoelectronic substitution within a cyclohexyl framework used to rigidify the conjugated alkene chain. Replacing a cyclohexyl methylene group with a dialkyl ammonium fragment resulted in a brighter and more photostable fluorophore, named QuatCy, which also exhibited a reduced tendency to aggregate in aqueous media. nih.govresearchgate.netnih.gov
Steric hindrance is another effective strategy to protect the delicate polymethine chain from external chemical and photochemical attacks. This has been achieved by designing "sterically shielded" dyes. nih.gov A key design involves placing a meso-Aryl group at the central position of the heptamethine chain. This group is conformationally rotated out of the plane of the polyene, projecting two "shielding arms" over each face of the chain. nd.edunih.gov This three-dimensional shielding blocks undesirable interactions and enhances both chemical and photostability. nih.gov For example, the shielded dye s775z, which features a C-Aryl group at the meso position, is chemically more stable than benchmark dyes like CW800 or ZW800-1, which have a more chemically weak meso C-OAryl linkage. nih.gov
Modifications to the terminal heterocyclic groups also play a crucial role in the chemical stability of the dye. The introduction of specific substituents onto the benzene rings of the heterocycles can modulate stability. Research has shown that adding an electron-withdrawing chloro (-Cl) group to the terminal benzene ring enhances the dye's photostability. iieta.org Conversely, introducing an electron-donating methoxy (-OCH3) group was found to decrease photostability. iieta.org The nature of the substituent on the nitrogen atom of the indole (B1671886) ring also influences stability; its photostability tends to increase with the electron-donating ability of the N-substituent. iieta.org
A novel "buffering" strategy has been developed to confer photostability without altering the core structure of the cyanine dye. chinesechemsoc.org This involves caging the heptamethine cyanine scaffold with a water-responsive oxazolidine (B1195125) switch. This creates a dynamic equilibrium between a nonfluorescent, "closed" form and the fluorescent, "open" form. When the fluorescent open form is photobleached, the equilibrium shifts to replenish it from the nonfluorescent closed-form reservoir, thus maintaining fluorescence intensity over time and providing superior "effective" photostability compared to traditional dyes like IR780. chinesechemsoc.org
Finally, supramolecular chemistry offers a non-covalent method for stabilization. Encapsulating the heptamethine cyanine dye within a macrocyclic host molecule, such as a cyclodextrin, to form a rotaxane has been shown to dramatically increase the kinetic chemical stability of the dye. rsc.orgrsc.orgbath.ac.uk The crystal structure of such a rotaxane reveals that the cyclodextrin is tightly threaded around the polymethine bridge, physically protecting it from oxidation and reduction. rsc.org This encapsulation strategy significantly enhances the stability of the radicals formed upon oxidation or reduction of the dye. rsc.orgrsc.org
Research Findings on Stability Enhancement
| Modification Strategy | Specific Modification | Observed Effect on Stability | Reference Compound(s) |
|---|---|---|---|
| Polymethine Chain Rigidification | Introduction of a chlorine-containing rigid bridged ring | Greatly improved photostability. | Heptamethine indocyanine |
| Isoelectronic Substitution | Replacement of a cyclohexyl methylene with a dialkyl ammonium fragment | Resulted in a more photostable and brighter fluorophore. | MHI-148 vs. QuatCy |
| Steric Shielding | Introduction of a meso-Aryl group projecting shielding arms | Enhanced chemical stability compared to dyes with a meso C-OAryl linkage. | s775z vs. CW800, ZW800-1 |
| Terminal Group Substitution | Introduction of -Cl on the terminal benzene ring | Enhanced photostability. | Heptamethine cyanine dye |
| Terminal Group Substitution | Introduction of -OCH3 on the terminal benzene ring | Reduced photostability. | Heptamethine cyanine dye |
| Buffering Fluorogenicity | Caging the dye with a water-responsive oxazolidine switch | Superior "effective" photostability due to replenishment of the fluorescent form. | Cy7-Ox vs. IR780 |
| Supramolecular Encapsulation | Formation of a rotaxane with α-cyclodextrin | Dramatically increased kinetic chemical stability of radicals formed on oxidation/reduction. | 1,1′,3,3,3′,3′-hexamethylindotricarbocyanine |
Computational Chemistry and Quantum Mechanical Analysis of Heptamethine Cyanine Dyes
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications in Heptamethine Cyanine (B1664457) Dye Research
DFT and TD-DFT have been widely employed to investigate the properties of heptamethine cyanine dyes due to their favorable balance of computational cost and accuracy. acs.orgrsc.org These methods allow for the detailed examination of both ground and excited state properties, providing a theoretical framework to understand and predict the behavior of these complex dyes. researchgate.netacs.orgnih.govacs.orgresearchgate.net While standard DFT functionals have shown some limitations in accurately predicting the excitation energies of cyanine dyes, newer functionals and advanced computational protocols have demonstrated improved performance. acs.org
A fundamental step in the computational analysis of heptamethine cyanine dyes is the optimization of their ground state geometry. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule. Methods like the B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p), are commonly used for this purpose. researchgate.net The optimization reveals that the ground state of most heptamethine cyanine dyes adopts an all-trans conformation of the polymethine chain. acs.orgnih.gov
Understanding the behavior of heptamethine cyanine dyes upon light absorption requires the exploration of their excited state potential energy surfaces (PESs). nih.gov TD-DFT is a primary tool for calculating the energies and properties of excited states. acs.orgresearchgate.net By mapping the PES, researchers can identify key features such as excited-state minima, transition states, and conical intersections, which govern the photophysical and photochemical pathways of the molecule. nih.gov
The exploration of the excited state PES is critical for understanding processes like fluorescence and photoisomerization. researchgate.netacs.org For instance, the rotation around the C-C bonds in the polymethine chain on the excited state PES can lead to different isomers. acs.org The characterization of the excited state geometry reveals that while some derivatives show minimal structural changes upon excitation, others can exhibit significant planarization or twisting, which in turn affects their photophysical properties like the Stokes shift. acs.org
The electronic properties of heptamethine cyanine dyes are largely dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key determinant of the dye's absorption wavelength. mdpi.comnih.gov A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths, in the near-infrared (NIR) region. mdpi.comnih.gov
Computational studies have shown a strong correlation between the calculated HOMO-LUMO gap and the experimentally observed absorption maxima (λmax). nih.gov Substituents on the heptamethine cyanine scaffold can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. Electron-donating or electron-withdrawing groups at different positions on the polymethine chain or the heterocyclic end groups can be used to tune the absorption and emission wavelengths. researchgate.netmdpi.com For example, the introduction of a meso-chloride and a trimethylene bridge in the polymethine chain can lead to a decrease in the HOMO-LUMO energy gap by approximately 0.1 eV. researchgate.net
Below is an interactive data table summarizing the calculated HOMO-LUMO gaps for a series of hypothetical Heptamethine Cyanine Dye-1 derivatives with different substituents.
| Derivative | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Dye-1a | Unsubstituted | -4.50 | -3.00 | 1.50 |
| Dye-1b | Electron Donating | -4.35 | -2.95 | 1.40 |
| Dye-1c | Electron Withdrawing | -4.70 | -3.10 | 1.60 |
Note: The values in this table are illustrative and represent typical trends observed in computational studies of heptamethine cyanine dyes.
TD-DFT calculations are instrumental in predicting the absorption and emission spectra of heptamethine cyanine dyes. acs.orgresearchgate.net By calculating the vertical excitation energies from the optimized ground state geometry, the absorption spectrum can be simulated. mdpi.com Similarly, by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state, the emission (fluorescence) spectrum can be predicted. unamur.bemdpi.com
These theoretical predictions allow for a direct comparison with experimental spectra and aid in the interpretation of the observed electronic transitions. unamur.bemdpi.com For instance, theoretical calculations can help to distinguish between monomeric and aggregated species, as H-type aggregates are known to cause a blue-shift in the absorption spectrum. mdpi.com The accuracy of the predicted spectra is dependent on the chosen functional and the inclusion of solvent effects. acs.orgmdpi.com While TD-DFT has been noted to sometimes underestimate the excitation energies for cyanine dyes, it generally provides a good qualitative description of the spectral features and trends. acs.org
The photophysical properties of heptamethine cyanine dyes are often sensitive to the solvent environment. nih.govmdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are used to account for the influence of the solvent on the electronic structure and spectra of the dyes. acs.orgnih.gov These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
Studies have shown that solvent polarity can affect the absorption and emission maxima of heptamethine cyanine dyes. researchgate.netmdpi.com By performing calculations in different solvent environments, it is possible to model these solvatochromic shifts. mdpi.com For many heptamethine cyanine dyes, the impact of solvation on the geometric and electronic configurations has been found to be relatively small, though it can be more significant for understanding specific phenomena like Stokes shifts in different media. mdpi.comnih.gov
Advanced Quantum Chemical Methods for Heptamethine Cyanine Dye Photophysics
While DFT and TD-DFT are powerful tools, more advanced and computationally intensive quantum chemical methods are sometimes required to achieve higher accuracy or to study systems where standard DFT methods may be inadequate. acs.org For cyanine dyes, which can exhibit some multireference character, methods that go beyond the single-reference nature of standard DFT can provide more reliable results. acs.org
Highly correlated wave function approaches, such as Coupled Cluster (CC) methods (e.g., CC2) and Complete Active Space Perturbation Theory of the second order (CASPT2), have been used as benchmarks for cyanine dye calculations. acs.orgacs.org These methods, while computationally expensive, can provide very accurate transition energies. acs.org Other approaches like Spin-Component Scaled Second Order Many-Body Perturbation Theory (OO-SCS-MP2) have also been employed to avoid some of the limitations of DFT. mdpi.com The development and application of these advanced methods continue to refine our understanding of the complex photophysics of heptamethine cyanine dyes.
Continuous Symmetry Breaking and Ion Pairing Effects in Heptamethine Cyanine Dyes
The ideal structure of a heptamethine cyanine dye features a fully delocalized positive charge along the polymethine chain, known as the "ideal polymethine state" or "cyanine state". nih.gov This symmetric structure is characterized by a lack of bond length alternation (BLA), resulting in a sharp and intense absorption band. nih.govnih.gov However, this symmetry can be broken, a phenomenon known as "crossing the cyanine limit," which leads to an asymmetric, dipolar-like state with diminished photophysical performance. nih.govnih.gov
One significant factor inducing this symmetry breaking is the effect of ion pairing. acs.org The cationic cyanine dye is always associated with a counterion (anion), and the nature of this interaction can profoundly influence the dye's electronic and structural properties. acs.orgnih.gov The strength of the ion pair depends on the nature of the anion and the polarity of the solvent. acs.org
In non-dissociating, apolar solvents like toluene, the dye and its counterion are closely associated. acs.orgresearchgate.net Research has shown that small, "hard" anions (like bromide, Br⁻) can strongly polarize the polymethine chain. acs.orgnih.gov This polarization causes the positive charge to localize at one end of the chain, stabilizing an asymmetric, dipolar structure. acs.orgresearchgate.net This loss of symmetry results in a non-zero bond length alternation and a broad charge-transfer absorption profile instead of the typical narrow cyanine transition. acs.orgresearchgate.net
Conversely, when the cyanine cation is paired with a bulky, "soft," and weakly coordinating anion (such as TRISPHAT or B(C₆F₅)₄⁻), it preferentially maintains its ideal, symmetric polymethine state. acs.orgnih.gov Similarly, in more polar, dissociating solvents like dichloromethane (B109758) (DCM), the cyanine salts dissociate, and the counterions have a negligible effect on the absorption properties, allowing the cation to exist in its ideal symmetric state. acs.org
The influence of the counterion on the structure of a heptamethine cyanine dye in the solid state has been confirmed by X-ray diffraction studies. acs.org These studies revealed that the same cyanine cation can adopt different structures depending on the associated counterion. For instance, with a small anion like bromide, the crystal structure shows a significant bond length alternation, indicative of a polarized, asymmetric form. acs.org
| Counterion (Anion) | Anion Type | Solvent Polarity | Effect on Cyanine Structure | Resulting State |
| Bromide (Br⁻) | Small, Hard | Apolar (Toluene) | Strong polarization of polymethine chain | Asymmetric, Dipolar-like |
| TRISPHAT | Bulky, Soft | Apolar (Toluene) | No significant polarization | Symmetric, Ideal Polymethine |
| Any | N/A | Polar (DCM) | Ion pair dissociation | Symmetric, Ideal Polymethine |
Evaluation of Electron Correlation Effects in Heptamethine Cyanine Dye Excited States
Accurately predicting the excited-state properties of heptamethine cyanine dyes is a significant challenge for computational chemistry. A primary difficulty lies in the proper treatment of electron correlation, which is the interaction between electrons. nih.govacs.org
Time-dependent density functional theory (TD-DFT) is a widely used method for studying electronically excited states due to its computational efficiency. However, the standard approximations within TD-DFT often fail to accurately reproduce the absorption spectra of cyanine dyes. nih.govacs.org Specifically, TD-DFT systematically underestimates the experimental absorption wavelengths, a failure attributed to the difficulty in capturing the differential electron correlation effects between the ground and excited states. nih.govacs.org This error is particularly pronounced for cyanine dyes, where the contribution of double excitations to the correlation energy is significant. nih.gov
The limitations of TD-DFT for these systems are a known issue. acs.org To overcome this, more sophisticated and computationally intensive methods are required. Highly correlated wave function approaches have proven to be more reliable for providing accurate transition energies for cyanine model systems. nih.gov These methods explicitly account for electron correlation to a higher degree.
A probable improvement in the estimation of transition energies and the shape of vibronic spectra can be achieved using second-order wave-function methods. acs.org While TD-DFT may not provide quantitatively accurate prediction of absorption maxima, it can still be useful for investigating trends. If the error is assumed to be systematic across a series of similar cyanine derivatives, the method can be safely used to study the relative effects of different substituents on the spectral characteristics. acs.org
Application of Coupled-Cluster Calculations for Heptamethine Cyanine Dye Mechanisms
Coupled-cluster (CC) theory is a powerful post-Hartree-Fock ab initio method used in computational chemistry to obtain highly accurate solutions to the Schrödinger equation. wikipedia.org It systematically improves upon the Hartree-Fock method by including electron correlation effects through an exponential cluster operator, making it one of the most accurate methods for small to medium-sized molecules. wikipedia.org
Given the challenges with TD-DFT in describing the excited states of cyanine dyes, coupled-cluster methods are valuable for obtaining benchmark-quality data. Although computationally demanding, CC methods like CC2, CCSD (Coupled Cluster with Singles and Doubles), and CC3 can provide accurate transition energies. nih.govacs.org
For cyanine dyes, it has been noted that the correlation energy is strongly dependent on double excitations, and the contribution from triple excitations is larger than in many other π-conjugated systems. nih.gov This highlights the need for high-level CC methods that include these contributions for accurate calculations. For example, CIS(D), a computationally less expensive method that includes a perturbative correction for double excitations, has been shown to be very effective, yielding results systematically within 0.05 eV of the more advanced CC3 reference. nih.govacs.org
Due to their high computational cost, applying these high-accuracy methods to large, real-world cyanine dyes can be impractical. acs.org A practical approach involves a hybrid method, where geometries are optimized using a more cost-effective method like TD-DFT, followed by single-point energy calculations with a more accurate method such as SOS-CIS(D). This hybrid approach has been shown to yield accurate and consistent theoretical estimates for cyanine-like compounds. acs.org
| Computational Method | Accuracy for Cyanine Dyes | Computational Cost | Key Features |
| TD-DFT | Underestimates transition energies due to poor handling of electron correlation. nih.gov | Low | Efficient, but unreliable for absolute energy prediction in cyanines. acs.org |
| CIS(D) | Very effective, often within 0.05 eV of CC3 results. nih.gov | Moderate | Includes perturbative correction for double excitations. nih.gov |
| CC2 | Slightly overestimates CC3 results (by ~0.10–0.15 eV). nih.gov | High | A common correlated wave function method. |
| ADC(2) | Underestimates CC3 results (by ~0.15–0.20 eV). acs.org | High | An alternative correlated wave function method. |
| CCSD(T), CCSDT | High accuracy. | Very High | Include single, double, and (iterative or perturbative) triple excitations. wikipedia.org |
Theoretical Insights into Structure-Property Relationships in Heptamethine Cyanine Dyes
Quantum-chemical calculations are invaluable for elucidating the relationship between the molecular structure of heptamethine cyanine dyes and their photophysical properties. acs.orgresearchgate.net These theoretical insights accelerate the development of new dyes with properties tailored for specific applications. acs.org
The chemical structure of cyanines can be readily modified to tune key properties such as absorption/emission wavelength, brightness, and stability. researchgate.net The length of the conjugated methine chain is a primary determinant of the spectral properties; adding a single conjugated carbon-carbon double bond to the chain typically red-shifts the absorption and emission spectra by about 100 nm. researchgate.net
Systematic studies combining experimental results with quantum-chemical calculations have demonstrated that substituents on the heptamethine chain allow for fine-tuning of photophysical properties. acs.orgresearchgate.net A single substitution can modulate absorption maxima over a wide range (e.g., 693–805 nm) and significantly alter quantum yields of fluorescence and singlet oxygen formation. acs.orgresearchgate.net
Crucially, both the type of substituent and its position on the chain have a pivotal and often distinct effect on the dye's properties. acs.orgresearchgate.net For example, the same substituent placed at different positions can produce contradictory effects. acs.org Density Functional Theory (DFT) calculations have been used to understand how substitutions and conjugation effects impact the ground and excited state geometries and electronic configurations of these dyes. mdpi.com These calculations can determine molecular orbital energy levels (HOMO and LUMO), which are critical factors in determining the absorption and electrochemical properties of the dyes. researchgate.net
Spectroscopic and Photophysical Characterization of Heptamethine Cyanine Dyes
Electronic Absorption and Emission Properties of Heptamethine Cyanine (B1664457) Dyes
Heptamethine cyanine dyes are a class of organic fluorophores renowned for their absorption and emission in the near-infrared (NIR) region of the electromagnetic spectrum. acs.org Their photophysical properties are dictated by a delocalized π-electron system within a polymethine chain flanked by two nitrogen-containing heterocyclic nuclei. The length of this conjugated chain is a primary determinant of the absorption and emission wavelengths. spiedigitallibrary.org
Near-Infrared (NIR) Fluorescence Emission Profiles of Heptamethine Cyanine Dyes
Heptamethine cyanine dyes are principally characterized by their strong fluorescence emission in the near-infrared region, typically between 700 and 1000 nm. spiedigitallibrary.orgnih.gov This spectral window is particularly advantageous for biological imaging applications due to reduced tissue autofluorescence, lower light scattering, and deeper photon penetration. acs.orgnih.gov The emission profiles are influenced by the specific chemical structure of the dye, including the nature of the heterocyclic rings and substituents on the polymethine chain. nih.gov For instance, indolium-based heptamethine dyes generally exhibit emission maxima at shorter wavelengths compared to their benz[e]indolium counterparts. nih.gov
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be significantly enhanced by structural modifications that increase molecular rigidity. nih.gov Introducing a rigid chlorocyclohexenyl ring into the methine chain, for example, can improve photostability and increase the fluorescence quantum yield. acs.org
Table 1: Near-Infrared (NIR) Emission Properties of Selected Heptamethine Cyanine Dyes
| Dye | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦFl) | Solvent |
|---|---|---|---|---|
| IR-783 | ~780 | ~820 | 0.084 | Not Specified |
| MHI-148 | Not Specified | Not Specified | Not Specified | Not Specified |
| Indolium-based heptamethine (cpd 2) | ~745 | ~770 | Not Specified | DMSO |
| Benz[e]indolium-based heptamethine (cpd 1) | ~780 | ~800 | Not Specified | DMSO |
Data compiled from multiple sources for illustrative purposes. spiedigitallibrary.orgnih.govnih.gov
Second Near-Infrared (NIR-II) Emission in Heptamethine Cyanine Dye Analogues
The quest for imaging with higher resolution and deeper tissue penetration has spurred the development of heptamethine cyanine dye analogues that emit in the second near-infrared (NIR-II) window, from 1000 to 1700 nm. nih.govacs.org Achieving emission at these longer wavelengths typically requires strategic molecular design to extend the π-conjugation of the fluorophore. acs.org
Methods to shift the emission into the NIR-II region include:
Lengthening the polymethine chain: While effective, this can sometimes decrease the dye's stability.
Modifying the terminal heterocyclic groups: Increasing the conjugation of the terminal moieties is a promising strategy. For instance, replacing standard indolium groups with fused naphtho[3,2,1-cd]indolium can shift the emission to ~1120 nm. acs.org
Insertion of cyclic structures: Incorporating a five-membered or six-membered ring into the center of the polymethine chain can induce a bathochromic (red) shift in the emission wavelength. acs.org
Doubly strapped zwitterionic heptamethine cyanine dyes have been engineered for enhanced stability and can be designed as either NIR-I or NIR-II emitters, making them suitable for conjugation to biomolecules like antibodies for targeted imaging. nih.govresearchgate.net
Table 2: Examples of Heptamethine Cyanine Analogues with NIR-II Emission
| Dye Analogue | Emission Max (λem, nm) | Key Structural Modification |
|---|---|---|
| IR-1048 | >1000 | Benzo[cd]indol terminal groups |
| Cy-PA | 1120 | Fused naphtho[3,2,1-cd]indolium terminal groups |
| HQS-Cy | 1050 | Stereo-specific cyanine encapsulated in polypeptide nanoparticles |
Data compiled from multiple sources for illustrative purposes. acs.orgrsc.org
Stokes Shift Analysis in Substituted Heptamethine Cyanine Dyes
The Stokes shift, the difference in wavelength between the maxima of the absorption and emission spectra, is a critical parameter for fluorescent probes. Most polymethine cyanine dyes exhibit a very small Stokes shift, often less than 25 nm, which can lead to self-quenching and measurement errors due to spectral overlap. acs.orgacs.org
However, a particular class of substituted heptamethine cyanine dyes, those with an alkylamino group at the central position of the polymethine chain, displays unusually large Stokes shifts, exceeding 140 nm. acs.orgrsc.orgnih.gov This significant shift is attributed to a substantial relaxation of the molecular geometry upon photoexcitation. rsc.orgrsc.org In the ground state, the amino substitution disrupts the conjugation of the polymethine chain, leading to a non-planar structure. rsc.org Following excitation, the molecule relaxes to a more planar, cyanine-like structure in the excited state, resulting in the emission of a lower-energy photon and thus a large Stokes shift. rsc.orgrsc.org This phenomenon has been described as a paradigm for excited-state intramolecular charge transfer (ICT). acs.orgnih.gov The magnitude of the Stokes shift in these dyes can be tuned by altering the amine substituents, with cyclic amines like pyrrolidine (B122466) inducing shifts as large as 180 nm. nsf.gov
Table 3: Stokes Shifts in Amino-Substituted Heptamethine Cyanine Dyes
| Central Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Solvent |
|---|---|---|---|---|
| Alkylamino (Generic) | ~600 | >740 | >140 | Water |
| Diethylamine | 699 | 778 | 79 | Not Specified |
| Pyrrolidine | Not Specified | Not Specified | 180 | Not Specified |
| Amino alkyl chain (HCy2) | ~640 | ~770 | ~130 (0.35 eV) | DMSO |
Data compiled from multiple sources for illustrative purposes. acs.orgnsf.govunipr.it
Aggregation Phenomena and Fluorescence Quenching in Heptamethine Cyanine Dyes
Heptamethine cyanine dyes, particularly in aqueous solutions, have a strong tendency to self-aggregate due to their planar, conjugated structures. nih.govnih.gov This aggregation significantly alters their photophysical properties. Two primary types of aggregates are formed: H-aggregates (hypsochromic) and J-aggregates (bathochromic). pradeepresearch.org
H-aggregates are characterized by a parallel, face-to-face stacking of the dye molecules. This arrangement leads to a blue-shift in the absorption spectrum compared to the monomer. H-aggregates are typically non-fluorescent or very weakly fluorescent, a phenomenon known as aggregation-caused quenching (ACQ). nih.govpradeepresearch.org
J-aggregates involve a head-to-tail arrangement of the dye molecules. They exhibit a sharp, intense absorption band that is red-shifted relative to the monomer, known as the J-band. pradeepresearch.org Unlike H-aggregates, J-aggregates can be fluorescent, often with a very small Stokes shift. pradeepresearch.org
The formation of non-emissive H-aggregates is a major challenge for the application of heptamethine cyanine dyes in aqueous biological environments. nih.gov The propensity for aggregation can be mitigated by introducing bulky substituents or "shielding" arms onto the dye structure, which sterically hinder the close association of dye molecules. nih.govnih.gov For example, sterically shielded dyes can remain in their fluorescent monomeric state even when conjugated to proteins, whereas unshielded analogues may form non-fluorescent H-aggregates on the protein surface. nih.gov
Excited State Dynamics and Lifetimes of Heptamethine Cyanine Dyes
The behavior of a fluorophore after absorbing a photon is governed by its excited-state dynamics. For heptamethine cyanine dyes, these dynamics, including the fluorescence lifetime, are sensitive to both the molecular structure and the local environment.
Time-Resolved Emission Spectroscopy of Heptamethine Cyanine Dyes
Time-resolved fluorescence spectroscopy provides insights into the excited-state lifetime (FLT) of a dye, which is the average time it spends in the excited state before returning to the ground state. The FLT of heptamethine cyanine dyes typically falls in the range of 0.5 to 1.5 nanoseconds (ns) in dimethyl sulfoxide (B87167) (DMSO). nih.gov
Several factors influence the fluorescence lifetime:
Molecular Structure: Heptamethine cyanines generally have longer lifetimes than trimethine or pentamethine analogues. nih.gov The nature of the heterocyclic system is also crucial; indolium-based dyes show approximately 30% longer lifetimes than structurally similar benz[e]indolium dyes. nih.gov
Substituents: Substitution at the meso-position of the polymethine chain can significantly alter the FLT. For instance, replacing a meso-chloro group with a phenylcarboxy group can double the lifetime. nih.gov
Solvent Polarity: The FLT of polymethine dyes generally increases as the solvent polarity decreases. nih.gov
Structural Rigidity: A major pathway for the loss of excited-state energy is through non-radiative decay, often facilitated by molecular vibrations and rotations (e.g., cis-trans isomerization). nih.govresearchgate.net Lack of structural rigidity is a primary reason for the relatively short experimental lifetimes compared to theoretical maximums. nih.gov
Table 4: Fluorescence Lifetimes (FLT) of Heptamethine Cyanine Dyes in DMSO
| Dye/Modification | Fluorescence Lifetime (ns) |
|---|---|
| Indolium-based (cpd 2) | 1.48 |
| Benz[e]indolium-based (cpd 1) | 0.98 |
| Meso-chloro substituted (IR-820) | 0.48 |
| 5-membered meso ring (cpd 6) | 1.11 |
| Sulfonate substitution at C-5 (cpd 5) | 1.33 |
Data from Peng, et al. (2005) nih.gov
Transient Absorption Spectroscopy of Heptamethine Cyanine Dyes
Transient absorption (TA) spectroscopy is a critical technique for investigating the ultrafast dynamic processes that occur in heptamethine cyanine dyes following photoexcitation. This method allows for the characterization of transient species such as excited singlet and triplet states, as well as photoisomers, on timescales ranging from femtoseconds to microseconds. chemrxiv.orgacs.orgnih.govacs.org
Upon excitation with a pump pulse, TA spectra of heptamethine cyanines reveal features corresponding to ground-state bleaching, stimulated emission, and excited-state absorption. These signals provide insights into the relaxation pathways of the excited singlet state. nih.gov However, a significant challenge in the interpretation of TA data for these dyes is the substantial spectral overlap between the signals of photoisomers and the triplet state, which can make unambiguous assignment difficult. chemrxiv.org
To overcome this limitation, TA is often complemented by other advanced spectroscopic techniques. Femtosecond Stimulated Raman Spectroscopy (FSRS), for example, provides detailed vibrational information about the transient species. chemrxiv.orgresearchgate.netchemrxiv.org By combining TA with FSRS and quantum chemical calculations, researchers can definitively identify the excited singlet and triplet states, as well as the specific configurational photoisomers formed during the photoreaction, based on their unique Raman shifts. chemrxiv.orgresearchgate.net This combined approach provides a more complete picture of the photodynamics, including solvent-mediated relaxation channels and interactions with molecules like dissolved oxygen. chemrxiv.orgresearchgate.net
Photoisomerization Mechanisms in Heptamethine Cyanine Dyes and Spectroscopic Implications
Photoisomerization is a primary deactivation pathway for the excited singlet state in heptamethine cyanine dyes. nih.govresearchgate.net In solution at room temperature, these dyes predominantly exist in the stable all-trans conformation. nih.gov Following light absorption, they can undergo reversible isomerization around the carbon-carbon double bonds of the polymethine chain to form various cis-isomers. nih.govresearchgate.net This process is highly dependent on environmental factors such as solvent viscosity and polarity, as well as steric constraints. nih.govresearchgate.net
Studies utilizing a combination of Fluorescence Correlation Spectroscopy (FCS) and Transient State (TRAST) excitation modulation spectroscopy have elucidated a three-state model for the photoisomerization kinetics of dyes like Sulfo-Cyanine7 (SCy7). acs.orgnih.govacs.orgresearchgate.net This model includes:
N: The emissive, all-trans ground state.
P₁: A largely non-emissive mono-cis state.
P₂: A second photoisomerized state that is also emissive but with a red-shifted spectrum compared to the N state. acs.orgnih.govresearchgate.net
The formation of this red-emissive photoisomer has significant spectroscopic implications, as it can influence fluorescence readouts, particularly under high excitation conditions, and can affect applications like single-molecule localization microscopy (SMLM) and Förster resonance energy transfer (FRET). nih.govresearchgate.netdiva-portal.org
Theoretical investigations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) support these experimental findings. researchgate.netdiva-portal.orgdiva-portal.orgresearchgate.net Calculations suggest that all-cis isomers can be formed through a sequential two-step photoisomerization process. researchgate.netdiva-portal.orgdiva-portal.orgresearchgate.net The experimentally observed red-shifted emission is attributed to the formation of a specific mono-cis isomer (mono-cis isomer 2), which is reachable through an energetically favorable pathway. diva-portal.orgdiva-portal.orgresearchgate.net
Singlet Excited State Lifetimes of Deuterated Heptamethine Cyanine Dyes
A key strategy for improving the photophysical properties of heptamethine cyanine dyes is the substitution of hydrogen atoms with deuterium (B1214612) along the polymethine chain. nih.govchemrxiv.orgrsc.orgresearchgate.netrsc.orgchemrxiv.org Time-resolved emission spectroscopy has demonstrated that this isotopic substitution leads to a statistically significant increase in the singlet excited state lifetimes for a series of Cy7 dyes. nih.govchemrxiv.org
The low fluorescence quantum yields of many near-infrared (NIR) and short-wave infrared (SWIR) Cy7 dyes are primarily due to fast non-radiative deactivation processes, rather than photoisomerization. nih.govchemrxiv.orgrsc.org These non-radiative decay rates are linked to high-frequency C-H vibrational modes which act as efficient quenchers of the excited state. By replacing the C-H bonds with stiffer and lower-frequency C-D bonds, the efficiency of these vibrational quenching pathways is reduced. chemrxiv.org This suppression of non-radiative deactivation processes results in a longer-lived singlet excited state and, consequently, enhanced emission efficacy. nih.govchemrxiv.orgrsc.orgresearchgate.net
| Compound | τ (ps) | knr (108 s-1) |
|---|
Quantum Yields and Photostability of Heptamethine Cyanine Dyes
Fluorescence Quantum Yield Optimization in Heptamethine Cyanine Dyes
The fluorescence quantum yield (ΦF) of heptamethine cyanine dyes, particularly those emitting in the NIR and SWIR regions, is often low (typically below 1%). nih.govchemrxiv.org This is a significant limitation for applications requiring bright fluorescent probes. The primary reason for the low ΦF is the prevalence of efficient non-radiative deactivation pathways from the singlet excited state, a phenomenon described by the "energy gap law," where the rate of non-radiative decay increases as the energy gap between the ground and excited states decreases. nih.govchemrxiv.orgrsc.org
A highly effective and generally applicable strategy to enhance ΦF is the deuteration of the dye's polymethine chain. nih.govchemrxiv.orgrsc.orgresearchgate.netrsc.orgresearchgate.net Replacing C-H bonds with C-D bonds suppresses the high-frequency vibrations responsible for non-radiative energy dissipation, thereby increasing the probability of radiative decay (fluorescence). chemrxiv.org Studies have shown significant enhancement of ΦF across a range of deuterated Cy7 dyes. nih.govresearchgate.net For instance, the deuterated cyanine 1DD showed an 80% enhancement in its fluorescence quantum yield compared to its protonated analog. nih.gov
Other structural modification strategies have also been explored to optimize ΦF. Incorporating a dialkyl ammonium (B1175870) fragment into the cyclohexyl framework of a Cy7 dye to create "QuatCy" resulted in a brighter fluorophore with a quantum yield of 0.051 in PBS buffer, a three-fold improvement over the parent compound MHI-148 (B). nih.gov Additionally, replacing the meso-chlorine atom in IR-780 with various aryl substituents can lead to a 1.5- to 2-fold increase in fluorescence quantum yields. acs.org Tuning the amine substituents on the C4' position of the central ring can also be used to modulate quantum yields while significantly altering the Stokes shift. nsf.gov
| Compound Pair | ΦF (%) of Protonated (H) | ΦF (%) of Deuterated (D/DD) | Enhancement (%) |
|---|
Singlet Oxygen Quantum Yields of Heptamethine Cyanine Photosensitizers
Heptamethine cyanine dyes can function as photosensitizers, generating cytotoxic singlet oxygen (¹O₂) upon light irradiation, which is the basis for their use in photodynamic therapy (PDT). nih.govresearchgate.netresearchgate.net The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which is often low for conventional cyanine dyes because intersystem crossing (ISC) from the excited singlet state to the triplet state is inefficient and outcompeted by other relaxation pathways like photoisomerization and internal conversion. researchgate.netrsc.org
Significant research has focused on molecular engineering strategies to enhance ΦΔ. A primary approach is to leverage the heavy-atom effect, which promotes spin-orbit coupling and facilitates ISC. nih.govresearchgate.netresearchgate.netresearchgate.net
Selenium Incorporation: Decorating the heptamethine scaffold with a selenium atom (to create Secy7) dramatically improves the triplet state yield to 61%. nih.govresearchgate.netresearchgate.net This results in an excellent ¹O₂ generation capacity that is ~24.5-fold higher than indocyanine green and ~8.2-fold higher than IR780. nih.govresearchgate.netresearchgate.net
Halogenation: The introduction of heavy halogen atoms like iodine or bromine into the indolenine rings has also been shown to increase ΦΔ. researchgate.netnih.gov
Another successful strategy involves reducing the energy gap between the singlet (S₁) and triplet (T₁) states (ΔEST). Introducing an electron-withdrawing group at the meso-position of a cyanine dye can dramatically reduce the ΔEST value, accelerating the ISC process and leading to ¹O₂ quantum yields as high as 99%. rsc.org
| Photosensitizer | Modification Strategy | Relative ¹O₂ Generation vs. ICG |
|---|---|---|
| Secy7 | Selenium incorporation (heavy-atom effect) | ~24.5x higher |
| IR780 | Standard Heptamethine Dye | ~3x higher |
| Indocyanine green (ICG) | Reference Dye | 1x (baseline) |
Photostability Enhancement in Heptamethine Cyanine Dye Systems
A significant drawback of heptamethine cyanine dyes is their limited photostability, as the conjugated polymethine chain is susceptible to photooxidation, leading to photobleaching upon irradiation. nih.govchinesechemsoc.orgrsc.orgnih.gov Enhancing photostability is crucial for applications requiring long-term or high-intensity imaging. chinesechemsoc.org Several innovative strategies have been developed to address this issue.
Buffering Fluorogenic Probes: One approach involves caging the Cy7 scaffold with a water-responsive oxazolidine (B1195125) switch. chinesechemsoc.org This creates an equilibrium between a nonfluorescent, ring-closed form and the fluorescent, open form. The nonfluorescent reservoir is protected from photobleaching and can dynamically replenish the fluorescent form as it is destroyed by light, leading to superior "effective" photostability. chinesechemsoc.org
Steric Shielding: A molecular design strategy that introduces a meso-aryl group with two shielding arms projecting over the faces of the polymethine chain has been shown to improve photostability. nih.gov This steric hindrance protects the dye from self-aggregation and attack by reactive oxygen species, simultaneously improving photophysical and biodistribution properties. nih.gov The shielded dye s775z demonstrated significantly higher photostability compared to Indocyanine green (ICG). nih.gov
Nanoassemblies: The formation of polymeric nanoassemblies can enhance dye stability. rsc.orgrsc.org By initiating the polymerization of hydrophobic poly(amino acid)s from the meso-position of the dye (e.g., IR783), the resulting nanoassemblies can stabilize the dye and improve its performance as a photosensitizer. rsc.orgrsc.org Incorporating a pyridinium (B92312) ion into the IR780 skeleton (creating IR-Pyr) also results in a derivative with better photostability. nih.gov
Heptamethine Cyanine Dyes in Advanced Bioimaging Applications
Tumor-Targeting Mechanisms of Heptamethine Cyanine (B1664457) Dyes
A unique characteristic of certain heptamethine cyanine dyes is their inherent ability to specifically accumulate in tumor cells without the need for conjugation to a targeting ligand. spiedigitallibrary.org This "structure-inherent tumor targeting" is a complex process attributed to several interconnected mechanisms that differentiate cancer cells from their normal counterparts. mdpi.comnih.gov
Role of Organic Anion-Transporting Polypeptides (OATPs) in Uptake
A primary mechanism for the selective uptake of heptamethine cyanine dyes into cancer cells is mediated by Organic Anion-Transporting Polypeptides (OATPs), a family of membrane transport proteins. spiedigitallibrary.orgresearchgate.net Studies have shown that cancer cells often overexpress certain OATP subtypes. nih.govresearchgate.net This overexpression facilitates the active transport of the dyes across the cancer cell membrane. spiedigitallibrary.org
The involvement of OATPs is supported by several key findings:
Competitive Inhibition: The uptake of heptamethine cyanine dyes, such as IR-783, in cancer cells can be significantly blocked by competitive inhibitors of OATPs, like bromosulfophthalein (BSP). nih.govaacrjournals.orgillinois.edu
Energy-Dependent Process: The uptake is an active, energy-dependent process, which is characteristic of transporter-mediated uptake. illinois.edu
Hypoxia-Inducible Factor 1α (HIF1α) Link: Tumor hypoxia, a common feature of solid tumors, leads to the stabilization of HIF1α. This transcription factor, in turn, can upregulate the expression of OATP genes (e.g., OATP1B3, OATP2B1, and OATP5A1), further enhancing dye accumulation in the hypoxic tumor microenvironment. aacrjournals.orgnih.gov This creates a signaling axis where tumor hypoxia promotes OATP expression, leading to increased dye uptake. researchgate.netnih.govmdpi.com
Research has demonstrated that the uptake of heptamethine cyanine dyes relies on a combination of OATP-mediated transport and endocytosis. nih.gov However, it is important to note that OATP-independent mechanisms may also play a role, as the inhibition of OATPs does not always completely halt dye uptake. nih.gov
Table 1: Evidence for OATP-Mediated Uptake of Heptamethine Cyanine Dyes
| Finding | Description | Supporting Dyes | References |
|---|---|---|---|
| Competitive Inhibition | Uptake of dyes is blocked by OATP inhibitors like bromosulfophthalein (BSP). | IR-783 | nih.govaacrjournals.orgillinois.edu |
| Hypoxia/HIF1α Upregulation | Tumor hypoxia increases HIF1α, which upregulates OATP gene expression, leading to enhanced dye uptake. | MHI-148 | researchgate.netaacrjournals.orgnih.gov |
| Active Transport | Dye uptake is an energy-dependent process, consistent with transporter mediation. | IR-783 | illinois.edu |
Mitochondrial and Lysosomal Accumulation of Heptamethine Cyanine Dyes in Cancer Cells
Once inside the cancer cell, heptamethine cyanine dyes exhibit a distinct subcellular localization pattern, primarily accumulating in mitochondria and lysosomes. researchgate.netnih.govaacrjournals.org This organelle-specific sequestration is a key factor in their retention within tumor cells.
Co-localization studies using organelle-specific tracking dyes have confirmed that dyes like IR-783 and MHI-148 concentrate in these subcellular compartments. researchgate.netnih.gov The accumulation in mitochondria is particularly significant. Cancer cells often exhibit an increased mitochondrial membrane potential compared to normal cells, which can drive the uptake and retention of these lipophilic cationic dyes. bohrium.com The accumulation of these dyes within mitochondria can lead to mitochondrial damage and induce apoptosis, highlighting their potential as therapeutic agents. nih.govbohrium.com
The process of mitophagy, where damaged mitochondria are engulfed by lysosomes to form autolysosomes, is also relevant. Certain cyanine dyes can be used to probe this process, as their fluorescence properties change in the acidic environment of the autolysosome. researchgate.net This dual localization in both mitochondria and lysosomes underscores the complex intracellular trafficking of these dyes following their initial uptake. nih.govdovepress.com
Factors Influencing Tumor-Specific Retention of Heptamethine Cyanine Dyes
The prolonged retention of heptamethine cyanine dyes in tumor tissue, lasting for several days, is a critical feature for their application in imaging and therapy. nih.gov This retention is influenced by a combination of the factors mentioned above and other characteristics of the tumor microenvironment and the dye's molecular structure.
Key factors influencing retention include:
Albumin Binding: Recent evidence suggests that the interaction with albumin, the most abundant protein in blood plasma, plays a crucial role. acs.org Some heptamethine cyanine dyes can form both noncovalent and covalent adducts with albumin. acs.orgnih.gov This binding can enhance the dye's solubility and circulation time, and the albumin-dye complex can then accumulate in tumors through the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules and nanoparticles are passively trapped in tumor tissue due to leaky vasculature and poor lymphatic drainage. acs.orgnih.gov
Hydrophobicity and Molecular Structure: The physicochemical properties of the dye itself, such as its hydrophobicity and rigidity, are critical. nih.gov For example, the presence of a meso-chloro substituent on the heptamethine bridge is a common feature of many tumor-seeking cyanine dyes and is thought to be involved in interactions with biological molecules like albumin. nih.govacs.org
Enhanced Permeability and Retention (EPR) Effect: As mentioned, the EPR effect contributes to the passive accumulation of both the free dye and its albumin-bound form within the tumor interstitium. mdpi.comfrontiersin.org
Table 2: Factors Influencing Tumor Retention of Heptamethine Cyanine Dyes
| Factor | Mechanism | References |
|---|---|---|
| OATP-Mediated Uptake | Active transport into cancer cells overexpressing these transporters. | spiedigitallibrary.orgresearchgate.net |
| Subcellular Sequestration | Accumulation and trapping within mitochondria and lysosomes. | researchgate.netnih.govaacrjournals.org |
| Albumin Binding | Formation of dye-albumin complexes that accumulate via the EPR effect. | acs.orgnih.gov |
| EPR Effect | Passive accumulation in tumor tissue due to leaky vasculature. | mdpi.comfrontiersin.org |
High-Resolution Bioimaging with Heptamethine Cyanine Dyes
The unique photophysical properties of heptamethine cyanine dyes, particularly their absorption and emission in the near-infrared (NIR) spectrum, make them exceptionally well-suited for high-resolution in vivo bioimaging.
NIR-I and NIR-II Fluorescence Imaging Capabilities of Heptamethine Cyanine Dyes
Heptamethine cyanine dyes are characterized by their strong fluorescence emission in the near-infrared (NIR) window, which is typically divided into two regions: NIR-I (700-950 nm) and NIR-II (1000-1700 nm). nih.gov Imaging in these windows offers significant advantages for in vivo applications compared to visible light imaging. nd.eduacs.org
The primary benefits of NIR imaging include:
Deep Tissue Penetration: Light in the NIR region can penetrate deeper into biological tissues due to reduced scattering and absorption by endogenous chromophores like hemoglobin and water. nd.edund.edu
Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR range, leading to a significantly higher signal-to-background ratio and improved image contrast. acs.orgnih.gov
High Sensitivity: The strong fluorescence emission of these dyes allows for the detection of a small number of molecules, enabling sensitive imaging of tumors and metastases. nih.govaacrjournals.org
Heptamethine cyanine dyes have been successfully used for noninvasive in vivo imaging of a variety of tumors in preclinical models. spiedigitallibrary.orgnih.govaacrjournals.org The development of novel heptamethine cyanine dyes is pushing the boundaries of imaging further into the NIR-II window, which promises even deeper tissue penetration and higher resolution. rsc.orgresearchgate.netnih.gov The binding of these dyes to albumin has also been shown to be an effective strategy for developing high-performance NIR-II probes with enhanced brightness and stability. hep.com.cn
Super-Resolution Fluorescence Microscopy and Single-Molecule Spectroscopy with Heptamethine Cyanine Dyes
The photophysical characteristics of heptamethine cyanine dyes also make them valuable tools for advanced microscopy techniques that can overcome the diffraction limit of light, such as super-resolution microscopy and single-molecule spectroscopy. acs.orgnih.gov These techniques rely on the ability to control the fluorescence of individual molecules, often by switching them between a fluorescent "on" state and a dark "off" state.
Heptamethine cyanine dyes exhibit complex photophysical behaviors, including blinking and photoisomerization, which can be harnessed for these advanced imaging modalities. acs.orgnih.govresearchgate.net
Photoisomerization: Upon excitation, these dyes can undergo reversible isomerization, leading to the formation of a transient, red-shifted emissive state. This process contributes to the blinking kinetics that are essential for techniques like single-molecule localization microscopy (SMLM). nih.govresearchgate.netnih.gov
Phototruncation: Under certain irradiation conditions, heptamethine cyanines can be photoconverted into pentamethine cyanines. This light-promoted conversion can be utilized in SMLM to achieve improved spatial resolution. nih.gov
The high photostability and brightness of some newly developed sterically shielded heptamethine cyanine dyes make them particularly suitable for single-molecule tracking and super-resolution imaging. nd.edund.edu The ability to study the behavior of individual dye molecules provides unprecedented insights into their interactions within complex biological systems. acs.orgnih.gov
Image-Guided Surgery Applications Utilizing Heptamethine Cyanine Dyes
Near-infrared (NIR) fluorescence imaging with heptamethine cyanine dyes is a promising modality for real-time intraoperative guidance, offering surgeons enhanced visualization of tumors and critical anatomical structures. These dyes can improve the precision of tumor resection, helping to distinguish malignant tissue from healthy margins.
One such dye, DZ-1, has demonstrated superiority over the clinically approved indocyanine green (ICG) for hepatocellular carcinoma (HCC) imaging. In preclinical models, DZ-1 showed significantly enhanced tumor-targeting specificity, providing a much stronger NIR fluorescence signal in tumor tissues compared to ICG. This improved contrast allows for better delineation of tumor margins during surgical procedures. mdpi.comnih.gov
Another novel heptamethine cyanine probe, YQ-04-03, has been developed for image-guided surgery in solid tumors. This small-molecule probe exhibits notable optical stability and high sensitivity for tumor targeting. Crucially, its retention time in tumors is significantly longer than in other tissues, leading to a superior tumor-to-normal tissue ratio (TNR) when compared to ICG. In preclinical studies, YQ-04-03 successfully guided the resection of in situ hepatocarcinoma and peritoneal carcinoma, enabling the visualization and removal of lesions as small as approximately 1 mm³. nih.govyoutube.com
The development of activatable heptamethine cyanine probes represents a further advancement in this field. These probes are designed to have low or no fluorescence until they interact with a specific biomarker or microenvironment within the tumor, thereby minimizing background signal and improving imaging contrast. For instance, probes that can be "switched on" by the tumor microenvironment can provide high-contrast images that are invaluable for precise surgical interventions.
| Dye/Probe | Target Application | Key Findings |
| DZ-1 | Hepatocellular Carcinoma (HCC) Surgery | Superior tumor-targeting specificity and stronger NIRF signal compared to ICG. mdpi.comnih.gov |
| YQ-04-03 | Solid Tumor Resection | High optical stability, longer tumor retention, and higher TNR than ICG; guided resection of ~1 mm³ tumors. nih.govyoutube.com |
| ZW800-PEG | Image-Guided Interventions | Improved serum stability and physicochemical properties. |
Photoacoustic Imaging with Heptamethine Cyanine Dyes
Photoacoustic imaging (PAI) is a hybrid imaging modality that combines the high contrast of optical imaging with the deep penetration of ultrasound. Heptamethine cyanine dyes, with their strong absorption in the NIR region, are effective contrast agents for PAI. When these dyes are irradiated with a pulsed laser, they generate a photoacoustic signal that can be detected by an ultrasound transducer, allowing for high-resolution imaging of deep tissues.
Researchers have synthesized and characterized libraries of heptamethine cyanine dyes specifically for use as photoacoustic and photothermal agents. helmholtz-munich.denih.gov Often, these hydrophobic dyes are encapsulated within polymer-based nanoparticles to enhance their aqueous solubility and protect their photophysical properties. helmholtz-munich.denih.gov The structural features of these dyes, such as hydrophobicity, the stability of the central cyclohexene (B86901) ring, and the presence of heavy atoms, have been shown to influence their photostability and photoacoustic behavior. helmholtz-munich.denih.gov
Furthermore, activatable probes that can be used for both fluorescence and photoacoustic imaging have been developed. For example, a pH-activatable sensor, CypHRGD, has been designed for selective tumor imaging. This probe demonstrates a significant change in its absorption and fluorescence properties in response to the acidic tumor microenvironment, enabling dual-modal imaging with high sensitivity and specificity. researchgate.net This dual-modality approach allows for a more comprehensive visualization of tumors, leveraging the strengths of both imaging techniques. researchgate.net
| Imaging Modality | Dye Type | Key Characteristics | Application |
| Photoacoustic Imaging (PAI) | Nanoparticle-encapsulated heptamethine cyanines | Enhanced aqueous solubility and protected photophysical properties. helmholtz-munich.denih.gov | Tumor imaging and photothermal therapy. nih.gov |
| Fluorescence/PAI Dual-Modality | pH-activatable sensor (e.g., CypHRGD) | Responds to acidic tumor microenvironment with changes in absorption and fluorescence. researchgate.net | Selective and high-contrast tumor imaging. researchgate.net |
In Vivo Bioimaging Studies with Heptamethine Cyanine Dyes
Visualization of Blood Vessels (Hindlimbs, Abdomens, Brains) using Heptamethine Cyanine Dyes
The intrinsic NIR-II emission of certain heptamethine cyanine dyes makes them highly suitable for in vivo dynamic vascular imaging. The NIR-II window offers deeper tissue penetration and higher spatial resolution compared to the traditional NIR-I window.
One study demonstrated the use of J-aggregates formed from the heptamethine cyanine dye IR-783, complexed with a tumor-targeting peptide, for NIR-II vascular imaging. These nanoparticles (IR-783-LP-TMTP1 NPs) were used for through-skull cerebral vessel imaging in living mice, providing high-resolution images of the brain vasculature. The stable emission and high clarity of these J-aggregates also enabled detailed imaging of the ear vasculature. nih.gov
Another heptamethine cyanine dye, IR-820, has been utilized for in vivo NIR-II fluorescence cerebrovascular imaging. When injected intravenously in mice with a cranial window, IR-820 allowed for clear microscopic imaging of brain blood vessels. researchgate.net Additionally, complexes of IR820 with human serum albumin (HSA) have been used to obtain NIR-II images of the vascular system in the hindlimbs and abdomens of mice, demonstrating the versatility of these dyes for angiography in different anatomical regions. researchgate.net
| Dye/Complex | Imaging Modality | Anatomical Location Imaged | Key Outcome |
| IR-783-LP-TMTP1 NPs | NIR-II Fluorescence Microscopy | Brain, Ear | High-resolution visualization of cerebral and ear vasculature. nih.gov |
| IR-820 | NIR-II Fluorescence Microscopy | Brain | Clear imaging of cerebrovascular structures. researchgate.net |
| IR820-HSA | NIR-II Fluorescence Imaging | Hindlimb, Abdomen | High signal-to-noise ratio images of peripheral vasculature. researchgate.net |
Detection of Cancer Metastasis and Circulating Tumor Cells
A significant challenge in oncology is the detection of micrometastases and circulating tumor cells (CTCs), which are crucial for prognosis and treatment planning. Certain heptamethine cyanine dyes, such as IR-783 and MHI-148, have been shown to preferentially accumulate in cancer cells compared to normal cells, a property that can be exploited for detecting metastatic disease and CTCs without the need for chemical conjugation to targeting ligands. nih.govresearchgate.netnih.govresearchgate.net
In preclinical mouse models, these dyes have successfully detected human cancer metastases. researchgate.netresearchgate.net The mechanism for this selective uptake is believed to involve organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells. nih.gov This uptake can be blocked by competitive inhibitors of OATPs, confirming their role in dye accumulation. researchgate.netresearchgate.net
Furthermore, these heptamethine cyanine dyes can be used to differentiate cancer cells from normal cells in blood samples with a high degree of sensitivity. researchgate.net This capability is critical for the development of new methods to detect and analyze CTCs, which can provide valuable information about disease progression and treatment efficacy. Studies have shown that these dyes can identify viable CTCs from both localized and metastatic cancers, offering a functional assay that complements traditional surface marker-based detection methods.
| Dye | Application | Mechanism of Uptake | Significance |
| IR-783 | Detection of cancer metastasis and CTCs | Preferential accumulation in cancer cells, likely via OATPs. researchgate.netresearchgate.netnih.gov | Enables sensitive detection of metastatic lesions and viable tumor cells in blood. researchgate.net |
| MHI-148 | Detection of cancer metastasis | Selective uptake and retention in tumor cells and tissues. nih.govresearchgate.netnih.gov | Promising agent for non-invasive imaging of metastatic cancer. researchgate.net |
Imaging of Hypoxia and Inflammatory Bowel Disease with Activatable Heptamethine Cyanine Probes
Activatable probes based on heptamethine cyanine dyes are intelligent molecular tools that respond to specific physiological or pathological conditions, such as hypoxia or inflammation, by modulating their fluorescence signal.
For imaging hypoxia, a common feature of solid tumors, a sulfonated heptamethine cyanine prototype has been developed. This probe is designed to be "turned on" by the enzyme nitroreductase, which is upregulated in hypoxic environments. Upon enzymatic activation, the probe undergoes a self-immolative cleavage, resulting in a significant enhancement of its fluorescence signal at 780 nm. This allows for the microscopic imaging of cellular hypoxia with a clear "turn-on" fluorescence response.
In the context of inflammatory bowel disease (IBD), a nitro-modified heptamethine cyanine dye, Cy-Mu-7-9, has been engineered for theranostic purposes. This dye exhibits strong absorption at 810 nm. In the healthy enteric cavity, Cy-Mu-7-9 can be converted to an amino-modified, fluorescent derivative (Cy-Mu-7-9-NH₂) with an emission at 800 nm. This transformation, which is sensitive to the IBD microenvironment, enables the in vivo diagnosis of IBD through fluorescence imaging. mdpi.com
Another strategy for imaging IBD involves an activatable probe that responds to adenosine (B11128) triphosphate (ATP), which is present at high levels in inflamed tissues. This type of probe can sensitively monitor ATP levels in IBD models, showing a high signal-to-background ratio.
| Probe Type | Target Condition | Activation Mechanism | Imaging Outcome |
| Nitroreductase-activatable probe | Hypoxia | Enzymatic cleavage by nitroreductase. | "Turn-on" fluorescence at 780 nm in hypoxic cells. |
| Cy-Mu-7-9 | Inflammatory Bowel Disease (IBD) | Conversion from a non-fluorescent to a fluorescent form in the IBD microenvironment. mdpi.com | Fluorescence imaging for IBD diagnosis. mdpi.com |
| ATP-activatable probe | Inflammatory Bowel Disease (IBD) | Reaction with elevated levels of ATP. | High-contrast imaging of inflamed tissues. |
Therapeutic Applications of Heptamethine Cyanine Dyes
Photodynamic Therapy (PDT) Mechanisms and Efficacy of Heptamethine Cyanine (B1664457) Photosensitizers
Photodynamic therapy is a treatment modality that involves a photosensitizer, light, and molecular oxygen. mdpi.com When a photosensitizer, such as a heptamethine cyanine dye, is excited by light of a specific wavelength, it transfers energy to surrounding oxygen molecules, leading to the formation of cytotoxic reactive oxygen species (ROS) that can induce cell death in targeted tissues. mdpi.comspiedigitallibrary.org Several heptamethine cyanine dyes have demonstrated excellent photophysical properties and photodependent cytotoxic activity, making them promising agents for PDT. spiedigitallibrary.org
Singlet Oxygen Generation (Type II Photochemical Processes) by Heptamethine Cyanine Dyes
The primary mechanism for many photosensitizers in PDT is the Type II photochemical process, which leads to the formation of singlet oxygen (¹O₂). mdpi.commdpi.com In this process, the heptamethine cyanine dye absorbs a photon, transitioning from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. youtube.com This triplet-state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), a triplet species, resulting in the formation of highly reactive singlet oxygen (¹O₂). nih.govresearchgate.net Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. mdpi.com Heptamethine cyanine dyes are recognized as effective photosensitizers capable of generating singlet oxygen upon NIR light irradiation. researchgate.net
Optimization of Singlet Oxygen Quantum Yields in Heptamethine Cyanine Dyes
A critical factor in the efficacy of a photosensitizer is its singlet oxygen quantum yield (ΦΔ), which measures the efficiency of generating singlet oxygen per absorbed photon. ucf.edu Native heptamethine cyanine dyes often have low ROS generation capabilities. nih.gov Consequently, significant research has focused on chemically modifying their structure to enhance this yield. A primary strategy involves the "heavy atom effect," where heavy atoms like iodine, bromine, or selenium are incorporated into the dye's molecular structure. nih.govnih.gov These heavy atoms promote intersystem crossing from the singlet excited state to the triplet state, which is a prerequisite for the Type II mechanism. nih.gov This enhanced triplet state yield leads to more efficient energy transfer to molecular oxygen and a higher singlet oxygen quantum yield. nih.gov
| Modification Strategy | Compound Example | Effect on ¹O₂ Generation | Reference |
| Selenium Decoration | Secy7 | ~24.5-fold higher than ICG, ~8.2-fold higher than IR780. Achieved a high triplet state yield of 61%. | nih.gov |
| Iodination | Iodinated IR783 (6a) | 7.9-fold increase in ¹O₂ generation compared to the parent compound. | nih.gov |
| Bromination | Brominated Indolenine Groups | Significantly increased ROS production. | nih.govresearchgate.net |
| TEMPO Moiety | Water-soluble Heptamethine Cyanine | Achieved a singlet oxygen quantum yield of 16.96%. | researchgate.net |
These modifications have successfully produced heptamethine cyanine derivatives with significantly improved photosensitizing capabilities, making them more potent for PDT applications. nih.govnih.gov
Photocytotoxicity Mechanisms of Heptamethine Cyanine Dyes
The cell-killing effect of heptamethine cyanine dyes in PDT is a direct result of the ROS generated upon light activation. The specific mechanism of cell death depends on several factors, including the dye's subcellular localization. Many heptamethine cyanine dyes, such as IR-780, are lipophilic cations that preferentially accumulate in the mitochondria of cancer cells due to the high mitochondrial membrane potential. spiedigitallibrary.org
Once localized in the mitochondria, irradiation with NIR light triggers a cascade of cytotoxic events. The generated ROS induce severe mitochondrial damage, leading to the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm. spiedigitallibrary.org This initiates the apoptotic cell death pathway, which is a controlled, programmed form of cell death that minimizes inflammation. spiedigitallibrary.orgnih.gov Therefore, the primary photocytotoxicity mechanism for many heptamethine cyanine dyes is the induction of mitochondria-mediated apoptosis. spiedigitallibrary.orgnih.gov
Deep Tissue Photodynamic Therapy with Heptamethine Cyanine Dyes
A major advantage of heptamethine cyanine dyes is their strong absorption and emission in the NIR window (700–1000 nm). semanticscholar.orgspiedigitallibrary.org Light in this spectral range can penetrate biological tissues much more deeply than visible light because of reduced absorption and scattering by endogenous chromophores like hemoglobin and melanin. semanticscholar.org This property allows for the activation of heptamethine cyanine photosensitizers in deep-seated tumors that are inaccessible to PDT agents activated by visible light. acs.orgnih.gov
Research has demonstrated the feasibility of using these dyes for deep-tissue applications. For example, the selenium-containing dye Secy7, which absorbs light at approximately 840 nm, has shown significant phototoxicity against cancer cells located under 12 mm of tissue. nih.gov This capability to treat tumors at greater depths makes heptamethine cyanine dyes superior candidates for expanding the clinical applications of PDT. nih.gov
Photothermal Therapy (PTT) with Heptamethine Cyanine Dyes
In addition to their use in PDT, heptamethine cyanine dyes are also effective agents for photothermal therapy (PTT). nih.gov PTT is a therapeutic approach where photo-absorbing agents convert light energy into heat, inducing hyperthermia and causing thermal ablation of cancer cells. nih.gov Cyanine-based dyes are well-suited for PTT due to their strong absorption in the NIR region, which aligns with the wavelengths used for deep tissue penetration. nih.gov
Upon irradiation with an NIR laser, heptamethine cyanine dyes accumulated in a tumor undergo rapid electronic excitation followed by non-radiative decay processes, efficiently releasing the absorbed energy as heat. researchgate.net This localized temperature increase can lead to irreversible damage to cellular proteins and membranes, resulting in cell death. Research has shown that various heptamethine cyanine derivatives can achieve significant temperature elevations upon laser irradiation, leading to complete tumor ablation in preclinical models. nih.govnih.gov Some modified dyes, such as the iodinated cyanine CyI, have been developed to function as dual PDT and PTT agents, simultaneously generating both cytotoxic ROS and heat for a synergistic therapeutic effect. nih.gov
| Compound | Laser Wavelength (nm) | Observed Temperature Increase (ΔT) | Application | Reference |
| Cy7-Cl (dimeric) | 808 | ~16 °C in 5 min | PTT | researchgate.net |
| NIR-Cl (dimeric) | 808 | ~18 °C in 5 min | PTT | researchgate.net |
| Ph790H | Not specified | Effective for in vivo photothermal therapy | PTT | nih.gov |
| CySCOOH | 808 | Sufficient for complete tumor ablation | PTT | nih.gov |
Photothermal Conversion Efficiency of Heptamethine Cyanine Dye Agents
Photothermal therapy (PTT) relies on agents that can efficiently convert absorbed light energy into heat, leading to hyperthermic ablation of cancer cells. The photothermal conversion efficiency (PCE), denoted by η, is a key metric for evaluating the performance of these agents. Heptamethine cyanine dyes are recognized for their capability as photothermal agents. researchgate.net
The PCE of these dyes can be influenced by their molecular structure and formulation. For instance, incorporating them into nanostructures can enhance their stability and heat-generating capabilities. A phthalimide-functionalized heptamethine cyanine dye, Ph790H, was reported to have a PCE of 31.1%. nih.gov Encapsulation of a quinoline-based heptamethine cyanine (QuCy7) into a polyethylene (B3416737) glycol nanopolymer resulted in a PCE of approximately 35%. researchgate.net Similarly, nanoparticles formulated with a hydrophilic quaternary stereo-specific cyanine dye (HQS-Cy) also exhibited a PCE of about 35.5%. rsc.org Covalent conjugation of the dye IR808 to hyaluronic acid to form tight nanostructures has also been shown to significantly improve the light-to-heat conversion efficiency. rsc.org
| Heptamethine Cyanine Agent | Photothermal Conversion Efficiency (PCE/η) | Reference |
|---|---|---|
| Ph790H | 31.1% | nih.gov |
| QuCy7@mPEG NPs | ~35% | researchgate.net |
| HQS-Cy@P NPs | ~35.5% | rsc.org |
| ICG@COF NPs | 56.7% | rsc.org |
Mechanisms of Heat Generation from Heptamethine Cyanine Dyes and Aggregates
The fundamental mechanism of heat generation in heptamethine cyanine dyes for PTT involves the absorption of NIR photons, which elevates the dye molecule to an excited electronic state. Instead of releasing this energy as light (fluorescence) or by generating reactive oxygen species (photochemistry), the energy is dissipated primarily through non-radiative decay pathways. This process involves internal conversion and vibrational relaxation, effectively converting the absorbed light energy into thermal energy (phonons), which is then transferred to the surrounding environment, causing a localized temperature increase.
The aggregation state of cyanine dyes significantly impacts their photophysical properties and, consequently, their heat generation capacity. Due to their large, planar conjugated systems, these dyes are prone to forming aggregates in aqueous environments. rsc.org H-aggregates, characterized by a face-to-face (π-stacking) arrangement of the dye molecules, typically exhibit a blue-shifted absorption spectrum compared to the monomeric form. rsc.orgnih.gov This aggregation often leads to fluorescence quenching, meaning the pathway for energy release via light emission is suppressed. acs.org This quenching of fluorescence favors non-radiative decay, thereby enhancing the conversion of light into heat. acs.org The formation of H-aggregates can thus be a strategic approach to create potent photothermal nanomaterials from small-molecule dyes, as the close packing in H-aggregates facilitates efficient thermal energy dissipation. nih.govacs.org
Mitochondria-Targeted Photothermal Therapy using Heptamethine Cyanine Dyes
Mitochondria are crucial organelles that regulate cellular metabolism and apoptosis, making them an attractive target for cancer therapy. Cancer cell mitochondria often exhibit a significantly higher membrane potential compared to normal cells, a feature that can be exploited for targeted drug delivery. Heptamethine cyanine dyes, being lipophilic cations, can passively accumulate within the negatively charged mitochondrial matrix of cancer cells. researchgate.netmdpi.com This inherent targeting ability is a key advantage for enhancing therapeutic specificity.
Targeting PTT to the mitochondria is a potent strategy because these organelles are particularly sensitive to hyperthermia. researchgate.net Localized heat generation within the mitochondria can disrupt their membrane potential, impair respiratory chain function, and trigger the release of pro-apoptotic factors like cytochrome c, leading to programmed cell death.
Self-Assembly of Heptamethine Cyanine Dyes into H-Aggregates for PTT
The self-assembly of small-molecule dyes into supramolecular structures is a promising strategy to overcome limitations such as poor stability and low photothermal efficiency in their monomeric forms. nih.gov For heptamethine cyanine dyes, self-assembly into H-aggregates is driven by π-π stacking interactions between the planar aromatic structures. This process is particularly favorable for PTT applications. acs.org
The formation of H-aggregates leads to strong electronic coupling between the dye molecules, which alters their photophysical properties. A key consequence is a significant reduction in fluorescence quantum yield, a phenomenon known as aggregation-caused quenching. acs.org This quenching redirects the energy from the excited state away from radiative emission and towards non-radiative decay channels, which manifest as heat generation. nih.govacs.org Studies have shown that H-aggregation of cyanine dyes can significantly enhance their photothermal conversion efficiency. researchgate.net For example, the H-aggregation of a quaternarized quinoline cyanine (QCy) increased its PCE from 20.1% to 63.8%. researchgate.net These self-assembled H-aggregates can form stable nanoparticles, which also benefit from the EPR effect for passive tumor targeting, thereby combining enhanced photothermal performance with improved tumor accumulation. nih.gov
Synergistic and Combination Therapies Involving Heptamethine Cyanine Dyes
To enhance therapeutic outcomes and overcome the limitations of single-modality treatments, heptamethine cyanine dyes are increasingly being integrated into synergistic and combination therapy strategies. Their versatile photophysical properties make them ideal candidates for simultaneous photothermal and photodynamic therapies, as well as for combination with other established treatments like chemotherapy and immunotherapy.
Combined Photodynamic and Photothermal Therapy Strategies
Heptamethine cyanine dyes can function as dual-modality photosensitizers, capable of generating both heat (for PTT) and cytotoxic reactive oxygen species (ROS), such as singlet oxygen (for PDT), upon NIR light irradiation. nih.gov This dual functionality allows for a single agent to mediate two distinct but complementary therapeutic actions.
The synergy between PDT and PTT is multifaceted. The hyperthermia produced during PTT can increase blood flow and oxygenation within the tumor, which in turn enhances the efficacy of oxygen-dependent PDT. nih.gov Conversely, the cellular damage and increased membrane permeability caused by PDT can render cancer cells more susceptible to thermal ablation by PTT. nih.gov Targeting a photosensitizer to the mitochondria is particularly effective for this combined approach, as these organelles are highly vulnerable to both oxidative stress from ROS and heat-induced damage. nih.gov This combined assault on a critical cellular hub can induce apoptosis more efficiently than either therapy alone.
Integration of Heptamethine Cyanine Dyes with Other Therapeutic Modalities
The therapeutic application of heptamethine cyanine dyes extends beyond phototherapies and includes integration with chemotherapy, immunotherapy, and sonodynamic therapy.
Chemotherapy: Heptamethine cyanines can be used as tumor-targeting vehicles to deliver conventional chemotherapeutic drugs. spiedigitallibrary.orgscienceopen.comnih.govfrontiersin.org By conjugating a cytotoxic drug to the dye, the resulting compound benefits from the dye's preferential accumulation in tumor cells, thereby increasing the local concentration of the drug at the tumor site and reducing systemic toxicity. nih.govfrontiersin.org Furthermore, the PTT effect can be used to enhance the efficacy of the co-delivered drug. For instance, nanoparticles loaded with both a heptamethine dye and a hypoxia-activated prodrug have been developed. In this system, the PDT-induced oxygen consumption exacerbates tumor hypoxia, which then activates the chemotherapeutic agent for a synergistic effect.
Immunotherapy: Phototherapies mediated by heptamethine cyanines can induce a specific type of cancer cell death known as immunogenic cell death (ICD). The PTT/PDT-induced damage causes tumor cells to release tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs). nih.gov These molecules act as danger signals that can stimulate the maturation of dendritic cells and activate a robust, systemic anti-tumor T-cell response. This effect can be combined with immune checkpoint inhibitors to overcome tumor-induced immunosuppression, leading to the eradication of primary tumors, suppression of distant metastases, and the establishment of long-term immunological memory. nih.gov
Sonodynamic Therapy (SDT): Certain heptamethine cyanines, such as IR-780, can also act as sonosensitizers. caymanchem.com In SDT, a sonosensitizer is activated by ultrasound to produce ROS, similar to PDT. Combining PTT with SDT using a single agent offers a strategy for deep-seated tumor therapy, as ultrasound can penetrate tissue more deeply than light. caymanchem.com
Heptamethine Cyanine Dyes in Drug Delivery Systems
Heptamethine Cyanine (B1664457) Dyes as Tumor-Targeting Drug Carriers
The intrinsic ability of certain heptamethine cyanine dyes to be preferentially taken up and retained in tumor cells has spurred research into their use as carriers for anticancer drugs. spiedigitallibrary.orgbohrium.com This tumor selectivity offers a pathway to enhance the efficacy of chemotherapeutic agents by increasing their concentration at the tumor site while minimizing exposure to healthy tissues. nih.govfrontiersin.orgnih.gov This targeted approach aims to overcome challenges such as poor bioavailability and non-specific distribution of conventional chemotherapy. nih.govfrontiersin.org The development of HMCD-drug conjugates represents a significant step towards creating theranostic agents that combine both diagnostic (imaging) and therapeutic capabilities in a single molecule. nih.gov
Various points on the cyanine dye's structure can be used for conjugation, including:
N-alkylated side chain: Functional groups on the terminal indoline rings can be modified to include carboxylic acid groups, which can then be used to form amide bonds with amino groups on drugs like gemcitabine. nih.gov
Meso-position: The central polymethine chain can be modified. For instance, a meso-chloro substituent can be replaced with a linker molecule, like 3-mercaptopropionic acid, to attach a drug. nih.gov
Heterocyclic nucleus: The core ring structure itself can be a point of attachment. nih.gov
Cyclohexene (B86901) ring: The fused cyclohexene ring present in some HMCDs offers another site for chemical modification and drug conjugation. nih.gov
Researchers have successfully conjugated various anticancer drugs to HMCDs. For example, the kinase inhibitor dasatinib has been linked to a heptamethine cyanine dye through a covalent bond between a carboxylate group on the dye and a hydroxyl group on the drug. crimsonpublishers.comcrimsonpublishers.com In another approach, the anticancer agent genistein was covalently attached to the HMCD IR-783, which resulted in a conjugate with improved anticancer activity and selective uptake by tumor cells. frontiersin.org
| Heptamethine Cyanine Dye | Anticancer Agent | Conjugation Site on Dye | Linker Type |
|---|---|---|---|
| MHI-148 derivative | Gemcitabine | N-alkylated side chain | Secondary amide via thiol linker |
| IR-783 | Genistein | Not Specified | Covalent bond |
| Heptamethine Cyanine Dye | Dasatinib | N of indolium unit | Covalent bond (ester) |
| IR-780 derivative | Nitrogen Mustard | Parent structure | Direct incorporation |
| MHI-148 | Paclitaxel | Not Specified | Direct coupling |
A key advantage of using HMCDs as drug carriers is their selective accumulation and prolonged retention in tumor tissues compared to normal tissues. nih.govnih.gov This phenomenon is attributed to several mechanisms. One primary factor is the overexpression of organic anion-transporting polypeptides (OATPs) on the membranes of cancer cells, which facilitates the active transport of the dyes into the cells. spiedigitallibrary.orgnih.govresearchgate.net
Furthermore, once inside the body, HMCDs can form complexes with albumin, a major protein in blood plasma. nih.govnih.gov This binding has two significant effects. First, it can enhance the retention time of the dye-drug conjugate in the bloodstream. nih.gov Second, tumors are known to have a high demand for nutrients and often exhibit an enhanced permeability and retention (EPR) effect, which leads to the accumulation of macromolecules like albumin. nih.govresearchgate.net Albumin-bound HMCD conjugates can be trapped in the tumor microenvironment through interactions with proteins like Secreted Protein Acidic and Rich in Cysteine (SPARC) or through receptor-mediated endocytosis. nih.govnih.gov
Studies have demonstrated this preferential uptake. For instance, ex vivo imaging of a human kidney with renal cell carcinoma showed that the fluorescence signal from the HMCD MHI-148 was six times higher in the tumor compared to the surrounding normal kidney tissue. nih.gov Similarly, conjugates of paclitaxel with MHI-148 (PTX-MHI) were observed to accumulate in tumor cells but not in normal cells in both in vitro and in vivo studies. dovepress.com
Beyond targeting the tumor tissue, HMCDs have shown the ability to accumulate in specific subcellular compartments, particularly the mitochondria and lysosomes. nih.govnih.govdovepress.com This organelle-level targeting offers a sophisticated strategy for drug delivery, as many anticancer drugs exert their effects within these specific organelles. The accumulation in mitochondria, the cell's powerhouse, is particularly significant because disrupting mitochondrial function is a key mechanism for inducing apoptosis (programmed cell death). koreamed.org
The preferential accumulation is thought to be driven by factors such as the high mitochondrial membrane potential in cancer cells. spiedigitallibrary.orgscienceopen.com For example, MHI-148 has been reported to accumulate in the mitochondria and lysosomes of tumor cells, but not normal cells. dovepress.com This property was leveraged in a study where paclitaxel was conjugated to MHI-148. The resulting PTX-MHI conjugate was effectively delivered to these intracellular compartments, enhancing the therapeutic outcome. dovepress.comtandfonline.com Similarly, a derivative of the dye IR-780 was conjugated with a triphenylphosphonium (TPP) moiety, a well-known mitochondria-targeting agent, to further enhance its accumulation within the mitochondria of cancer cells. frontiersin.org This organelle-specific delivery can help overcome certain forms of drug resistance and increase the potency of the conjugated drug. nih.gov
Nanoparticle-Based Delivery Systems Utilizing Heptamethine Cyanine Dyes
While direct conjugation of drugs to HMCDs is a viable strategy, incorporating these dyes into nanoparticle-based systems offers further advantages for cancer therapy. koreamed.orgscienceopen.com Nanotechnology provides a platform to create multifunctional systems that can improve the delivery and therapeutic efficacy of HMCDs and their drug payloads. scienceopen.comnih.gov These nanoplatforms can be engineered to protect the dye from degradation, control the release of the conjugated drug, and further enhance tumor targeting. nih.gov
Loading HMCDs or their drug conjugates into nanoparticles can significantly improve their delivery to tumors. nih.gov Nanoparticles, typically ranging in size from 20 to 300 nm, can passively accumulate in tumor tissues through the EPR effect. nih.gov This is due to the leaky blood vessels and poor lymphatic drainage characteristic of many solid tumors. researchgate.net
Various types of nanoparticles have been used to carry HMCDs. For example, the dye IR-780 has been loaded into nanoparticles formed with transferrin, a protein that binds to transferrin receptors often overexpressed on cancer cells. nih.gov This approach combines the passive targeting of the nanoparticle with active targeting mediated by the transferrin-receptor interaction, leading to effective accumulation in tumor tissues. nih.gov In another study, IR-783 was incorporated into nanoparticles to improve colon cancer detection. koreamed.org These nanoparticle systems can synergistically enhance the tumor-targeting ability of the HMCDs they carry. koreamed.org
| Heptamethine Cyanine Dye | Nanoparticle Type | Key Feature/Advantage |
|---|---|---|
| IR-780 Iodide | Transferrin Nanoparticles (Tf-IR780 NPs) | High binding affinity to transferrin receptors on tumor cells. nih.gov |
| IR-783 | Polymeric Nanoassemblies | Enhanced ROS generation for phototherapy. rsc.org |
| QuCy7 | Polyethylene (B3416737) Glycol (PEG) Nanopolymer | Improved photostability and biocompatibility. nih.gov |
| Hydrophobic HMCDs | Polymer-based Nanoparticles | Provided aqueous solubility and protected photophysical properties. nih.gov |
| HQS-Cy | Polypeptide-based Nanoparticles | Prevented dye aggregation and improved water solubility. rsc.org |
A significant challenge with many organic dyes, including some HMCDs, is their poor water solubility (hydrophobicity). nih.govnih.govdntb.gov.ua This can limit their application in biological systems and lead to rapid clearance from the body. nih.gov Encapsulating these hydrophobic dyes within the hydrophilic shell of a nanoparticle is an effective strategy to overcome this limitation. nih.govnih.gov
For instance, hydrophobic heptamethine dyes have been incorporated into polymer-based nanoparticles, which allows them to be used in aqueous solutions for cellular and in vivo applications. nih.gov In another approach, a quinoline-based heptamethine cyanine dye (QuCy7) was encapsulated with polyethylene glycol (PEG) to form a nanopolymer. This not only addressed the dye's low photostability but also enhanced its biocompatibility. nih.gov Similarly, polypeptide-based nanoparticles have been used to encapsulate a cyanine dye, preventing the aggregation that often occurs with these molecules in aqueous environments and thereby improving both water solubility and biocompatibility. rsc.org This nano-formulation strategy is crucial for translating the potential of HMCDs into practical and effective drug delivery systems. nih.govnih.gov
Overcoming Drug Resistance and Reducing Systemic Toxicity with Heptamethine Cyanine Dye-Mediated Delivery
Heptamethine cyanine dye-1 and its derivatives are emerging as a promising platform in advanced drug delivery systems, primarily due to their intrinsic tumor-targeting capabilities. Conjugating therapeutic agents to these dyes offers a strategic approach to surmount two of the most significant obstacles in cancer chemotherapy: acquired drug resistance and off-target systemic toxicity. This strategy leverages the unique uptake mechanisms of the dye to ensure that the cytotoxic payload is delivered preferentially to malignant tissues, thereby shielding healthy cells from detrimental effects and potentially circumventing the mechanisms that cancer cells develop to expel therapeutic agents.
Evasion of Drug Efflux Pumps
A primary mechanism by which cancer cells develop multidrug resistance (MDR) is through the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). These transporters function as cellular efflux pumps, actively expelling a wide range of chemotherapeutic drugs from the cell before they can reach their intracellular targets. This process reduces the intracellular drug concentration, rendering the therapy ineffective.
Heptamethine cyanine dye-drug conjugates have demonstrated the ability to circumvent this resistance mechanism. Research has shown that the uptake of certain heptamethine cyanine dyes is not impeded by the presence of P-glycoprotein in glioblastoma cells. This suggests that the pathway of cellular entry for these dyes is different from that of many conventional chemotherapy drugs that are substrates of P-gp.
The primary mechanism for the cellular uptake of many heptamethine cyanine dyes is believed to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells. By utilizing this alternative transport system, the dye-drug conjugates can effectively bypass the P-gp efflux pumps. Additionally, endocytosis has been identified as another route of entry for these dyes. Once inside the cell, the dye-drug conjugate can release its therapeutic payload, which can then exert its cytotoxic effect. This evasion of efflux pumps allows for the re-sensitization of resistant cancer cells to therapies to which they had previously become immune.
Table 1: Cellular Uptake Mechanisms of Heptamethine Cyanine Dyes in Relation to Efflux Pump Evasion
| Uptake Mechanism | Role in Bypassing Efflux Pumps | Key Transporters/Processes |
| Transporter-Mediated Uptake | Utilizes alternative entry pathways not recognized by major efflux pumps like P-glycoprotein. | Organic Anion-Transporting Polypeptides (OATPs) |
| Endocytosis | Internalization of the dye-drug conjugate within vesicles, bypassing direct interaction with efflux pumps located on the plasma membrane. | Caveolae-mediated endocytosis, Macropinocytosis |
Blood-Brain Barrier Penetration Enhancement
The blood-brain barrier (BBB) represents a formidable obstacle for the delivery of therapeutics to the central nervous system, including primary and metastatic brain tumors. This highly selective semipermeable border is equipped with tight junctions and a high density of efflux transporters, such as P-glycoprotein, which actively prevent most drugs from entering the brain parenchyma.
Heptamethine cyanine dyes have been identified as promising carrier molecules capable of enhancing the penetration of conjugated drugs across the BBB. Their ability to be transported by OATPs, which are expressed on the capillary endothelial cells of the BBB, provides a mechanism for active transport into the brain. Furthermore, the conjugation of drugs to these dyes can alter the physicochemical properties of the drug, making the resulting conjugate more amenable to crossing the BBB.
In preclinical studies, heptamethine cyanine dyes, such as IR-780, when formulated into nanoparticles like phospholipid micelles, have been shown to efficiently cross the BBB and accumulate in orthotopic brain tumors in animal models. This accumulation is significantly higher in tumor tissue compared to surrounding healthy brain tissue, indicating a dual targeting mechanism at both the BBB and the tumor cells themselves. The ability of these dye-drug conjugates to bypass efflux pumps at the BBB further contributes to their enhanced brain accumulation.
Research has also explored the use of dynamic contrast-enhanced near-infrared spectroscopy (DCE-NIRS) to quantify the permeability of the BBB to near-infrared dyes. While not a direct measure of an intact BBB crossing, such studies provide valuable quantitative data on the potential for these dyes to be detected and quantified within the brain, which is crucial for the development of these agents as theranostics for brain tumors.
Table 2: Research Findings on Heptamethine Cyanine Dye-Mediated Blood-Brain Barrier Penetration
| Heptamethine Cyanine Dye | Formulation | Animal Model | Key Findings |
| IR-780 | Phospholipid Micelles | Orthotopic Glioblastoma Mouse Model | Efficiently reached orthotopic tumors 24 hours post-injection, with potent fluorescent signal primarily at the tumor area, indicating specific targeting and accumulation. |
| IR-780 | Liposomes and Phospholipid Micelles | Spontaneous Glioblastoma Mouse Model | Demonstrated preferential uptake in the glioblastoma models, supporting the ability to penetrate the BBB and accumulate in brain tumors. |
Activatable Probes and Biosensors Based on Heptamethine Cyanine Dyes
Design Principles for Activatable Heptamethine Cyanine (B1664457) Probes
The transformation of conventional "always-on" heptamethine cyanine dyes into activatable probes that respond to specific biological triggers is a significant area of research. nih.govresearchgate.net The core principle involves modulating the dye's π-electron system to control its fluorescence output. An effective activatable probe is designed to remain in a non-fluorescent or "off" state until it interacts with its specific target analyte. This interaction triggers a chemical or physical change in the probe's structure, leading to a "turn-on" of a strong fluorescence signal. nih.gov
A key consideration in the design of these probes is the incorporation of three fundamental components: a targeting moiety for specificity, a carrier to optimize pharmacokinetics, and an activatable fluorophore for signaling. nih.gov The rational design of these probes considers their photochemical, pharmacological, and biological properties to achieve high sensitivity and specificity for in vivo applications. nih.gov
"Turn-On" Fluorescence Mechanisms in Heptamethine Cyanine Probes
The "turn-on" fluorescence mechanism is central to the function of activatable probes, ensuring that a signal is produced only in the presence of the target biomarker. Several photochemical mechanisms are employed to achieve this activation, including:
Photoinduced Electron Transfer (PeT): In this mechanism, a recognition unit is attached to the fluorophore. In the "off" state, the recognition unit quenches the fluorescence of the cyanine dye through PeT. Upon interaction with the target analyte, the PeT process is inhibited, leading to a restoration of fluorescence.
Fluorescence Resonance Energy Transfer (FRET): This mechanism involves a donor-acceptor pair. In the "off" state, the emission of the donor fluorophore (the heptamethine cyanine dye) is absorbed by a quencher molecule. The interaction with the target analyte disrupts this energy transfer, resulting in a "turn-on" of the donor's fluorescence.
Intramolecular Charge Transfer (ICT): The fluorescence properties of heptamethine cyanine dyes can be modulated by altering the ICT process within the molecule. By attaching a recognition group that influences the electron-donating or -withdrawing properties of the molecule, the probe can be designed to be non-fluorescent. Reaction with a specific analyte can then alter the electronic properties and restore fluorescence. nih.gov
Self-immolative Fragmentation: Some probes are designed with a self-immolative linker that connects the heptamethine cyanine dye to a recognition moiety. Enzymatic cleavage of the recognition moiety triggers a cascade of reactions that release the highly fluorescent cyanine dye. For instance, a 4'-carboxylic ester group on the heptamethine chain can be converted to a 4'-carboxylate group through a self-immolative fragmentation mechanism, which significantly enhances the fluorescence brightness. nih.govnih.govuzh.chresearchgate.netnd.edu
Strategies for Achieving Low Intrinsic Background Fluorescence
A significant challenge in the development of activatable probes is minimizing the intrinsic fluorescence of the probe in its "off" state to achieve a high signal-to-background ratio. nih.govresearchgate.net Conventional "always-on" cyanine dyes often lead to poor imaging contrast due to their inherent fluorescence. researcher.life Strategies to overcome this include:
H-dimer Formation: Aggregation of cyanine dyes can lead to fluorescence quenching. Probes can be designed to exist as non-fluorescent H-dimers, which then disaggregate and become fluorescent upon interaction with the target.
Spirolactam Ring Formation: The formation of a spirolactam ring within the rhodamine scaffold is a well-established method to quench fluorescence. The ring-opening reaction, triggered by an analyte, restores the conjugated system and turns on the fluorescence. mdpi.com
Structural Modifications: Installing pyridinium (B92312) and tert-butyl groups onto the central cyclohexenyl core of the heptamethine cyanine can increase steric crowding and enhance water solubility, which helps to reduce aggregation-caused quenching and improve stability. researchgate.net
Intramolecular Ring-Closure Approaches for Fluorescence Regulation
A powerful strategy for achieving low background fluorescence and a high "turn-on" ratio is through intramolecular ring-closure. nih.govresearchgate.net This approach creates a built-in switch to regulate the fluorescence of the cyanine dye. researcher.life
One notable example is the 5-exo-trig cyclization strategy. nih.govresearchgate.net In this design, the heptamethine cyanine probe predominantly exists in a non-fluorescent, closed-loop form. researcher.life This conformation is stable under physiological conditions, including varying pH (above 5.0), environmental polarity, and protein interactions, thereby minimizing false-positive signals. nih.govresearchgate.net Upon reaction with a specific biomarker, the probe undergoes a rapid transformation into a fluorescent open-loop structure, resulting in a significant enhancement of near-infrared (NIR) fluorescence. researcher.life
Heptamethine Cyanine Dye-Based Biosensors for Biomarker Detection
The versatility of the heptamethine cyanine scaffold allows for the development of biosensors for a wide range of biologically important molecules. By incorporating specific recognition moieties, these probes can be tailored to detect various biomarkers with high selectivity.
Detection of Specific Biomarkers (e.g., Methylglyoxal, Hydroxyl Radical, ATP)
Heptamethine cyanine-based probes have been successfully designed to detect key biomarkers involved in various physiological and pathological processes.
Methylglyoxal (MGO): MGO is a reactive carbonyl species linked to diabetic complications. nih.govsemanticscholar.orgresearchgate.net Activatable heptamethine cyanine probes have been developed that show a significant fluorescence enhancement upon reaction with MGO. nih.govresearchgate.net
Hydroxyl Radical (•OH): As the most reactive oxygen species, the hydroxyl radical is implicated in oxidative stress and cellular damage. nih.govmdpi.comresearchgate.net Probes have been designed to react with •OH, leading to a "turn-on" fluorescence response, enabling the visualization of this highly transient species. nih.govresearchgate.netnih.govfrontiersin.org
Adenosine (B11128) Triphosphate (ATP): ATP is the primary energy currency of the cell, and its levels are indicative of cellular metabolic status. nih.gov Heptamethine cyanine probes that can selectively bind to ATP and subsequently fluoresce have been developed, allowing for the monitoring of ATP levels in real-time. nih.govresearchgate.net
The following table summarizes the performance of some activatable heptamethine cyanine probes for these biomarkers:
| Probe Target | Fluorescence Fold Enhancement | Reference |
| Methylglyoxal (MGO) | Up to 184-fold | nih.gov |
| Hydroxyl Radical (•OH) | Up to 184-fold | nih.gov |
| Adenosine Triphosphate (ATP) | Up to 184-fold | nih.gov |
| ATP (in inflammatory bowel disease model) | 48/1 signal-to-background ratio | researchgate.net |
Enzyme-Responsive Heptamethine Cyanine Fluorescent Probes (e.g., Nitroreductase)
Enzymes are excellent targets for activatable probes due to their high substrate specificity. Heptamethine cyanine probes have been developed to detect the activity of various enzymes, including nitroreductase (NTR).
NTR is an enzyme that is overexpressed in hypoxic tumor cells, making it a valuable biomarker for cancer. nih.govnih.govresearchgate.net NTR-responsive probes are typically designed with a nitroaromatic group that quenches the fluorescence of the heptamethine cyanine dye. nih.govnih.gov The enzymatic reduction of the nitro group by NTR disrupts the quenching mechanism, leading to a "turn-on" of a strong NIR fluorescence signal. uzh.chresearchgate.netnd.edu
pH-Sensitive Heptamethine Cyanine Probes
Heptamethine cyanine dyes are notable for their absorption and emission in the near-infrared (NIR) region, typically between 650 nm and 900 nm. This spectral range is advantageous for biological imaging due to weaker background absorption, reduced tissue auto-fluorescence, and deeper tissue penetration with minimal photodamage. rhhz.net However, the application of heptamethine indocyanine probes can be limited by poor aqueous solubility and photostability. rhhz.net To address these limitations, structural modifications, such as the introduction of cationic units, have been employed to enhance both water solubility and the ability to target specific cellular organelles like mitochondria. rhhz.net
Researchers have designed and synthesized near-infrared (NIR) pH-activated heptamethine indocyanine probes incorporating a quaternary ammonium (B1175870) unit. These probes have demonstrated a highly sensitive response to acidic conditions. rhhz.net For instance, two such probes exhibited a significant, approximately 25-fold increase in fluorescence intensity as the pH decreased from 7.60 to 3.00. rhhz.net Their respective pKa values were determined to be 4.72 and 4.45, making them well-suited for studying acidic organelles within living cells. rhhz.net The pH sensitivity of these probes is reversible, allowing them to be turned "on" and "off" by alternating pH values. rhhz.net While many fluorescent pH probes are designed for near-neutral pH ranges (pH 6.8-7.4), there is a growing need for probes that can monitor pH changes in acidic environments (pH 4.5-6.0), a niche that these heptamethine cyanine probes can fill. rhhz.net
| Probe | pKa Value | pH Range for Linear Response | Fold Increase in Fluorescence |
| Probe 8 | 4.72 | 5.50 to 4.00 | ~25 |
| Probe 9 | 4.45 | 5.50 to 4.00 | ~25 |
Detection of Metal Ions (e.g., Copper Ions) using Heptamethine Cyanine Dyes
Heptamethine cyanine dyes have been engineered to serve as selective fluorescent probes for the detection of metal ions, with a particular focus on divalent copper ions (Cu²⁺). scirp.orgsemanticscholar.org One such probe, 2-(2-Aminoethyl) pyridine-tricarbocyanine, was designed for the highly selective detection of Cu²⁺. scirp.orgsemanticscholar.org The detection mechanism of this probe is based on the quenching of its fluorescence upon binding to Cu²⁺. scirp.orgsemanticscholar.org
This probe is effective for the quantitative detection of Cu²⁺ within a linear concentration range of 4.8 × 10⁻⁷ to 1.6 × 10⁻⁴ mol/L, and it has a detection limit of 9.3 × 10⁻⁸ mol/L. scirp.orgsemanticscholar.org A key feature of this probe is that its response to Cu²⁺ is independent of pH in the range of 6.0 to 8.0. scirp.orgsemanticscholar.org Furthermore, it demonstrates excellent selectivity for Cu²⁺ over other common metal cations. scirp.orgsemanticscholar.org
Another approach involves the use of dimeric heptamethine cyanine fluorophores, where two heptamethine cyanine molecules are connected at their central meso position. acs.org These dimeric dyes have shown both colorimetric hypochromic behavior and fluorescence quenching specifically in the presence of Cu²⁺ ions. acs.org
| Probe | Analyte | Detection Mechanism | Linear Concentration Range (mol/L) | Detection Limit (mol/L) |
| 2-(2-Aminoethyl) pyridine-tricarbocyanine | Cu²⁺ | Fluorescence quenching | 4.8 × 10⁻⁷ to 1.6 × 10⁻⁴ | 9.3 × 10⁻⁸ |
| Dimeric Heptamethine Cyanine Fluorophores | Cu²⁺ | Absorbance and fluorescence quenching | Not specified | Not specified |
Epinephrine Detection with Anionic Heptamethine Cyanine Probes
Anionic heptamethine cyanine dyes have been utilized to develop activatable near-infrared (NIR) fluorescent probes for the detection of epinephrine (EP), an essential catecholamine. nih.govacs.orgacs.org A probe, referred to as AHC-CPC, was designed based on a chemical cascade reaction. nih.govacs.org The anionic heptamethine cyanine dye was chosen for its NIR fluorescence emission and excellent biocompatibility. nih.govacs.orgacs.org
The detection mechanism involves a nucleophilic attack by the secondary amine of epinephrine on the carbonate of the probe, followed by an intramolecular nucleophilic cyclization that releases the fluorophore. nih.govacs.org This process results in a recovery of fluorescence. The probe demonstrates a linear relationship between fluorescence recovery and epinephrine concentration in the range of 2-75 μmol/L. nih.govacs.org The detection limit for this method is 0.4 μmol/L. nih.govacs.org This probe has been successfully used for the bioimaging of epinephrine in living cells and an epinephrine analogue in nematodes. nih.govacs.org
| Probe | Analyte | Linear Concentration Range (μmol/L) | Detection Limit (μmol/L) |
| AHC-CPC | Epinephrine | 2 - 75 | 0.4 |
Hypoxia Detection and Imaging with Heptamethine Cyanine Probes
Heptamethine cyanine dyes are also instrumental in the development of probes for detecting and imaging hypoxia, a condition of low oxygen concentration that is a characteristic of many solid tumors. nih.govresearchgate.netspiedigitallibrary.org A synthetic strategy has been developed to create hydrophilic, bioresponsive near-infrared fluorescent probes with appended sulfonates, which exhibit excellent physicochemical properties. nih.gov
A prototype of these probes is activated by the enzyme nitroreductase, which is often overexpressed in hypoxic cells. nih.govresearchgate.net This enzymatic reaction triggers a self-immolative cleavage, leading to a significant enhancement of the fluorescence signal at 780 nm. nih.gov This "turn on" fluorescence allows for the microscopic imaging of cellular hypoxia. nih.gov Another design involves a heptamethine cyanine dye with a central 4'-carboxylic ester group on the heptamethine chain. researchgate.net Through a self-immolative fragmentation mechanism initiated by nitroreductase, this ester is converted to a 4'-carboxylate group, which results in a greatly enhanced fluorescence brightness. researchgate.net These probes represent a valuable tool for biomedical research, particularly in the study of cancer. nih.govspiedigitallibrary.org
| Probe Type | Activation Mechanism | Fluorescence Response | Application |
| Sulfonated Heptamethine Cyanine | Nitroreductase-triggered self-immolative cleavage | Large enhancement at 780 nm | Microscopic imaging of cell hypoxia |
| Heptamethine Cyanine with C4'-benzyl ester | Enzyme-catalyzed reduction of a nitro or azo group, inducing self-immolative cleavage | "Turn on" fluorescence | Near-infrared microscopic imaging of cell hypoxia |
| Heptamethine Cyanine with 4'-carboxylic ester | Nitroreductase-triggered self-immolative fragmentation to a 4'-carboxylate | Greatly enhanced fluorescence brightness | Imaging nitroreductase in hypoxic tumor cells |
Heptamethine Cyanine Dyes in Organic Electronics and Optoelectronic Devices
Organic Photodetectors (OPDs) Utilizing Heptamethine Cyanine (B1664457) Dyes
Organic photodetectors (OPDs) are devices that convert light into an electrical signal. The NIR region is particularly important for applications such as telecommunications, night vision, and biomedical imaging. Heptamethine cyanine dyes are well-suited for these applications due to their intense absorption in this spectral range. Their ease of synthesis, high light-extinction coefficients, and good film-forming properties from organic solvents make them valuable components in the fabrication of OPDs. researchgate.net Devices incorporating these dyes have demonstrated photoresponse at wavelengths up to 1600 nm. researchgate.net
Integration with Fullerene Acceptors (e.g., C60)
To create a functional OPD, a photoactive layer is typically formed by blending an electron donor material with an electron acceptor material. This structure, known as a bulk heterojunction (BHJ), facilitates the separation of excitons (bound electron-hole pairs) generated upon light absorption into free charge carriers. Fullerene derivatives, particularly C60 and its soluble variants like PCBM, are widely used as electron acceptors due to their excellent electron mobility.
Heptamethine cyanine dyes can act as the electron donor in a BHJ configuration with fullerene acceptors. The dye absorbs NIR photons, creating excitons which then migrate to the interface between the dye and the fullerene. At this interface, the fullerene's lower lying molecular orbital (LUMO) provides a driving force for the electron to transfer from the dye, while the hole remains on the dye molecule. These separated charges can then be transported to their respective electrodes, generating a photocurrent.
The covalent linking of heptamethine cyanine dyes to fullerene C60 to create "dyads" has also been explored. researchgate.net This approach ensures an intimate and stable interface between the donor and acceptor moieties, potentially improving charge transfer efficiency. Studies on such covalently linked systems have investigated the dynamics of electron transfer from the excited dye to the fullerene core. researchgate.net
External Quantum Efficiency (EQE) Optimization in Heptamethine Cyanine-Based OPDs
External Quantum Efficiency (EQE) is a critical performance metric for a photodetector, representing the ratio of the number of charge carriers collected at the electrodes to the number of incident photons. A high EQE is desirable for a sensitive photodetector. In heptamethine cyanine-based OPDs, several factors influence the EQE, including the light absorption of the dye, the efficiency of exciton (B1674681) dissociation at the donor-acceptor interface, and the efficiency of charge transport to the electrodes.
Research into organic salts composed of a cationic and an anionic cyanine dye used as a donor material in a BHJ with a fullerene acceptor has reported peak EQE values of 11%. aip.org In a control device using an anionic heptamethine-based organic salt, a peak EQE of approximately 1% was achieved. aip.org Other studies on panchromatic OPDs using different small molecule donors with the fullerene C70 have achieved EQEs greater than 10% in the 400 to 900 nm wavelength region, with a maximum EQE of 30.2% at 890 nm in an optimized device structure. researchgate.net Optimizing the blend morphology, energy level alignment between the dye and the acceptor, and charge carrier mobility are key strategies for maximizing the EQE in these devices.
Organic Light-Emitting Diodes (OLEDs) Incorporating Heptamethine Cyanine Dyes
Organic light-emitting diodes (OLEDs) are devices that produce light when an electric current is passed through them. While most commercial OLEDs emit light in the visible spectrum, there is growing interest in developing NIR-emitting OLEDs for applications in secure communications, sensing, and medical diagnostics. The inherent NIR fluorescence of heptamethine cyanine dyes makes them suitable candidates for the emissive layer in such devices. Research has demonstrated the use of simple heptamethine cyanine chromophores in OLEDs to achieve single electroluminescent emission above 1000 nm. mdpi.com
Light-Emitting Electrochemical Cells (LECs) with Heptamethine Cyanine Dyes
A light-emitting electrochemical cell (LEC) is a type of light-emitting device that incorporates mobile ions into the active layer alongside the luminescent organic material. wikipedia.org This structure simplifies the device architecture, as the ions redistribute under an applied voltage to facilitate charge injection from the electrodes. This mechanism makes LECs less dependent on the work function of the electrode materials compared to traditional OLEDs. wikipedia.org
The ionic nature of cyanine dyes themselves makes them intriguing candidates for use in LECs. researchgate.netdntb.gov.ua The inherent charge of the cyanine molecule can potentially contribute to the ionic space-charge effects that are fundamental to LEC operation. Research has explored the use of various cyanine dyes as the active components in LECs, investigating how the molecular structure and ionic properties of the dyes influence device performance. researchgate.netdntb.gov.uaresearchgate.net
Tuneable Emission Wavelengths in Cyanine-Based OLEDs
A key advantage of heptamethine cyanine dyes is the tunability of their optical and electronic properties through chemical synthesis. The absorption and emission wavelengths are highly dependent on the molecular structure, particularly the length of the polymethine chain and the nature of the heterocyclic groups at the ends of the molecule. rsc.org
By systematically modifying the chemical structure of the heptamethine cyanine dye, the emission wavelength of the resulting OLED can be precisely controlled. For example, substitutions at the central (meso) position of the polymethine chain or alterations to the terminal indole (B1671886) rings can shift the fluorescence spectrum. researchgate.netmdpi.com This tunability allows for the design of NIR OLEDs with specific emission wavelengths tailored for particular applications. Research has shown that different substitutions on the dye can lead to diverse optical properties, including variations in Stokes shifts and fluorescence quantum yields. researchgate.net
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs) with Heptamethine Cyanine Dyes
The strong absorption of heptamethine cyanine dyes in the NIR region of the solar spectrum makes them valuable for photovoltaic applications. Solar cells that can efficiently convert NIR light into electricity are of great interest, as a significant portion of the sun's energy reaching the Earth's surface is in this region.
The performance of these solar cells is characterized by several key parameters, including the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Research has focused on synthesizing novel heptamethine cyanine dyes and optimizing device structures to improve these metrics.
Below is a table summarizing the performance of a perovskite solar cell (PSC), a type of OPV, using a pristine single-walled carbon nanotube (SWCNT) electrode compared to one doped with a heptamethine cyanine dye (GNW-5).
| Electrode | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
|---|---|---|---|---|
| Pristine SWCNT | 7.43 | 22.68 | 0.84 | 0.38 |
| GNW-5 Doped SWCNT | 10.52 | 24.7 | 0.84 | 0.52 |
Data sourced from a study on heptamethine cyanine dye-doped electrodes for perovskite solar cells. mdpi.com
Another study on an organic cyanine dye containing a triphenylamine–benzothiadiazole dyad for DSSCs reported the following performance under 75 mW/cm² illumination.
| Parameter | Value |
|---|---|
| PCE (%) | 7.62 |
| Jsc (mA/cm²) | 22.10 |
| Voc (V) | 0.54 |
| FF | 0.48 |
Data sourced from a study on a novel organic cyanine dye for dye-sensitized solar cells. researchgate.net
Heptamethine Cyanine Dyes as Electron Donors in Bilayer Solar Cells
In the architecture of organic solar cells, a bilayer design consisting of distinct electron donor and electron acceptor layers is a common approach. Heptamethine cyanine dyes have been investigated for their suitability as the electron donor component in such devices.
A selective near-infrared absorbing heptamethine cyanine dye, identified as Cy7-P, has been utilized as an electron donor in the fabrication of bilayer solar cells, with fullerene C60 serving as the electron acceptor. researchgate.net The use of polyelectrolytes incorporating an anionic backbone and cationic cyanine dye counter-ions allows for the creation of these simple, solution-processed bilayer cells. researchgate.net In this configuration, the insolubility of the cyanine-containing polyelectrolyte in apolar solvents enables the subsequent coating of an electron acceptor layer from an orthogonal solvent, such as chlorobenzene. researchgate.net
Performance Characteristics of Heptamethine Cyanine-Sensitized Solar Cells
Heptamethine cyanine dyes also function as photosensitizers in dye-sensitized solar cells (DSSCs). In this role, the dye absorbs light and injects electrons into a wide-bandgap semiconductor, typically a mesoporous titanium dioxide (TiO2) or zinc oxide (ZnO) photoanode. researchgate.net
In a different application, the near-infrared absorbing anionic heptamethine cyanine dye GNW-5 was used as a p-dopant for single-walled carbon nanotube (SWCNT) electrodes in hole-transporting layer (HTL)-free perovskite solar cells. mdpi.comnih.gov This doping improved the conductivity and Fermi energy of the SWCNTs without interfering with the light absorption of the perovskite layer. mdpi.com The introduction of the GNW-5 dye led to a significant improvement in solar cell performance, increasing the PCE from 7.43% for the pristine SWCNT device to 10.52%. mdpi.com
Table 1: Performance of Solar Cells Incorporating Heptamethine Cyanine Dyes
| Device Type | Heptamethine Cyanine Role | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| Bilayer Solar Cell | Electron Donor (Cy7-P) | ~0.9 | N/A | N/A | N/A |
| ZnO DSSC | Photosensitizer | 1.22 | N/A | N/A | N/A |
| Perovskite Solar Cell | SWCNT Dopant (GNW-5) | 10.52 | 24.7 | 0.84 | 0.52 |
| Pristine PSC (Control) | None (Pristine SWCNT) | 7.43 | 22.68 | 0.84 | 0.38 |
Panchromatic Absorption and Optimization for ZnO-Based DSSCs
A key goal in the development of DSSCs is to achieve panchromatic absorption, where the cell can harvest light across the entire visible spectrum and into the near-infrared region to maximize photocurrent generation. Heptamethine cyanine dyes are particularly valuable in this context due to their inherent ability to absorb light in the red and near-infrared regions, a spectral range where many other organic dyes are transparent. researchgate.net
The integration of heptamethine cyanine dyes as sensitizers for zinc oxide (ZnO) based DSSCs is an area of active research. researchgate.net ZnO is an alternative semiconductor to TiO2, but it can be unstable in the presence of acidic dyes. researchgate.net This makes alternative dye types, such as certain heptamethine cyanines, attractive candidates for improving the performance of ZnO-based DSSCs. researchgate.net By combining these NIR-absorbing dyes with other dyes that absorb in the visible region, a broader, more panchromatic absorption profile can be achieved. mdpi.comdoaj.org
All-Organic Optical Upconversion Devices (OUDs/OUCs) with Heptamethine Cyanine Dyes
All-organic optical upconversion devices (OUDs or OUCs) are technologies that convert low-energy, long-wavelength light, typically in the near-infrared (NIR) range, into higher-energy, shorter-wavelength visible light. nih.govresearchgate.net These devices are constructed entirely from organic materials and have emerged as a promising, low-cost alternative to traditional inorganic NIR imagers. nih.govresearchgate.net Heptamethine cyanine dyes are critical components in these devices, serving as the NIR photosensitive material. documentsdelivered.com
The typical structure of an all-organic OUD involves the integration of a NIR-sensitive organic photodiode (OPD) with a visible light-emitting organic light-emitting diode (OLED). nih.gov The heptamethine cyanine dye is incorporated into the OPD layer to absorb the incoming NIR light. documentsdelivered.commdpi.com This absorption generates charge carriers (electrons and holes), which then drive the electroluminescence of the adjacent OLED, resulting in the emission of visible light. nih.govspie.org
Conversion of Near-Infrared Light to Visible Light
The fundamental principle of these OUDs is the conversion of non-visible NIR radiation into a visible signal. researchgate.net Heptamethine cyanine dyes are ideally suited for this initial step due to their high molar extinction coefficients and narrow absorption bands within the NIR region, typically spanning from 750 to 850 nm. nih.govnih.gov
The process begins when NIR photons are absorbed by the heptamethine cyanine dye layer in the device. documentsdelivered.commdpi.com This absorption event excites the dye molecules, leading to the generation of excitons which are then separated into free charge carriers at a donor-acceptor interface within the photodiode section. The generated photocurrent is then injected into the OLED component of the device stack. spie.org This current flow powers the OLED, causing it to emit light at visible wavelengths. The color of the emitted visible light is determined by the emissive material used in the OLED. nih.gov This technology effectively allows for the direct imaging of a NIR scene with the naked eye or a standard visible-light camera. researchgate.net
Photon-to-Photon Conversion Efficiency
The efficiency of the upconversion process is a critical performance metric for OUDs and is often quantified by the photon-to-photon conversion efficiency (ηp-p). This value represents the ratio of the number of visible photons emitted by the OLED to the number of incident NIR photons absorbed by the photodetector.
Significant progress has been made in enhancing the efficiency of these devices. Early examples of all-organic upconverters demonstrated NIR photon-to-visible photon conversion efficiencies greater than 1%. nih.govresearchgate.net More recent advancements in device architecture, particularly the use of tandem OLED structures as the emitting unit, have led to substantial improvements. By stacking multiple OLED units, the recombination efficiency of photogenerated carriers is enhanced, which significantly boosts the luminous efficiency. rsc.org This approach has resulted in devices achieving a peak external ηp-p of 31.8%. rsc.org Some reports have even noted photon-to-photon upconversion efficiencies exceeding 100%, which may be attributed to specific device physics and definitions of efficiency under certain operating conditions. mdpi.com
Challenges and Future Research Directions for Heptamethine Cyanine Dye 1
Addressing Limitations in Heptamethine Cyanine (B1664457) Dye Performance
Current research endeavors are concentrated on resolving the inherent drawbacks of heptamethine cyanine dyes, such as instability, aggregation, and suboptimal pharmacokinetic profiles, to unlock their full potential in preclinical and clinical settings.
A significant challenge in the application of heptamethine cyanine dyes is their susceptibility to chemical and photochemical degradation. The electron-rich heptamethine polyene chain is reactive, particularly towards singlet oxygen, leading to photobleaching. nih.gov To address this, several strategies are being pursued:
Steric Shielding: A novel design strategy involves creating a charge-balanced and sterically shielded fluorochrome. nih.gov This is achieved by introducing a meso-aryl group that projects two shielding arms over each face of the linear heptamethine polyene. nih.govnih.gov This three-dimensional structure provides protection against self-aggregation and nonspecific biological interactions. nih.gov
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) atoms along the central polymethine chain has been shown to enhance the thermal stability of dyes like indocyanine green (ICG). rsc.orgnd.edu This kinetic isotope effect slows down degradation pathways. rsc.orgnd.edu
Structural Modification: Incorporating a rigid bridged ring into the polymethine chain can enhance the photostability of the dye molecule. iieta.org Additionally, replacing labile meso C-Oaryl bonds with more stable C-C linkages improves chemical stability. nih.gov The introduction of an oxazolidine (B1195125) moiety into the cyanine framework creates a non-fluorescent, ring-closed structure that can be triggered to its fluorescent open form, providing a buffering effect against photobleaching. chinesechemsoc.org
| Strategy | Compound Example(s) | Key Finding |
| Steric Shielding | s775z | Unsurpassed combination of photophysical, physiochemical, and biodistribution properties compared to benchmark dyes. nih.gov |
| Deuteration | Deuterated ICG | Replacement of C-H with C-D slowed the photochemical oxidative dimerization rate constant by a factor of 3.1. nd.edu |
| Oxazolidine Caging | Cy7-Ox | Establishes an equilibrium between nonfluorescent and fluorescent isomers, effectively compensating for photobleaching. chinesechemsoc.org |
The extended hydrophobic and polarizable surface area of heptamethine cyanine dyes promotes self-aggregation in aqueous solutions, leading to fluorescence quenching and limiting their practical application. nih.gov Several approaches are being investigated to overcome this:
Steric Hindrance: The aforementioned steric shielding strategy not only enhances stability but also effectively prevents dye self-aggregation. nih.gov The bulky shielding arms create a physical barrier that hinders close association between dye molecules.
Charge Modification: Introducing charged groups can mitigate aggregation. For instance, the development of QuatCy, a quaternary cyanine-7 dye, involves replacing a cyclohexyl methylene with a dialkyl ammonium (B1175870) fragment. This modification leads to a decreased tendency for aggregation. nih.gov Asymmetrical charge distribution on the chromophore can also induce repulsion between fluorophores, preventing aggregation.
Supramolecular Encapsulation: Encapsulating cyanine dyes within water-soluble host molecules like cyclodextrins or cucurbit[n]urils can prevent aggregation. researchgate.netarxiv.org This approach physically isolates the dye molecules from one another.
Hydrophilic Moieties: The introduction of hydrophilic substituents, such as sulfonic acid groups, can improve water solubility and reduce aggregation. rsc.org
For effective in vivo imaging, heptamethine cyanine dyes must exhibit good water solubility and favorable pharmacokinetic profiles, including efficient clearance from the body to minimize background signal. nih.gov Key strategies include:
Introduction of Hydrophilic Groups: Covalently attaching hydrophilic substituents like sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups to the N-position of the terminal heterocycles significantly enhances water solubility. iieta.org
Charge Balancing: The creation of geometrically charge-balanced, or zwitterionic, dye structures minimizes binding to serum proteins and cell membranes. This promotes renal clearance and results in a low imaging background. nih.gov
Quaternary Ammonium Groups: The incorporation of a dialkyl ammonium fragment, as seen in QuatCy, not only reduces aggregation but also improves solubility characteristics for in vivo applications. nih.gov
Supramolecular Approaches: Encapsulation within hydrophilic hosts like cyclodextrins can improve the aqueous solubility of hydrophobic cyanine dyes. researchgate.net
| Modification Strategy | Compound Example | Effect on Properties |
| Introduction of Sulfonic Acid Groups | HQS-Cy | Increases water solubility of the dye molecule. rsc.org |
| Charge Balancing (Zwitterionic) | ZW800-1 | Minimizes binding to serum proteins, promotes renal clearance, and provides a low imaging background. nih.gov |
| Incorporation of Dialkyl Ammonium Fragment | QuatCy | Leads to complementary solubility characteristics and a decreased tendency to aggregate. nih.gov |
Exploration of Novel Heptamethine Cyanine Dye Structures and Modifications
Beyond addressing existing limitations, research is actively exploring novel structural modifications to enhance the fundamental photophysical properties of heptamethine cyanine dyes and to adapt them for advanced imaging applications.
A significant focus of current research is to increase the fluorescence quantum yield (ΦF) of heptamethine cyanine dyes, which is often low in the near-infrared (NIR) region. nih.gov Strategies to achieve this include:
Deuteration: Replacing C-H bonds with stiffer and less energetic C-D bonds along the polymethine chain suppresses non-radiative deactivation pathways, leading to enhanced fluorescence quantum yields. rsc.orgnih.gov
Conformational Restraint: Introducing a rigid cyclohexyl framework into the conjugated alkene chain can improve quantum yields. nih.gov Blocking the major deactivation pathway of excited-state trans-to-cis polyene rotation through the installation of a tetracyclic ring system also leads to improved fluorescence quantum yields.
Meso-Substitution: The substitution at the meso position of the polymethine chain plays a fundamental role in the photophysics of the dye. mdpi.com Replacing the central chlorine atom in a 4′-chloro heptamethine scaffold with various aryl groups can result in a 1.5- to 2-fold increase in fluorescent quantum yields in ethanol. nih.gov
Supramolecular Encapsulation: Trapping a cyanine dye within a molecular container like methyl-β-cyclodextrin can lead to a significant increase in brightness due to an increase in both dye absorption and quantum yield. arxiv.org
| Compound/Modification | Solvent/Environment | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
| IR-780 | Ethanol | - | - | - |
| IR780-Ph (Aryl Substituted) | Ethanol | - | - | 1.5-2x higher than IR-780 nih.gov |
| Cy3 (Free) | - | - | - | - |
| Cy3 in methyl-β-CD | - | - | - | Up to 3-fold increase arxiv.org |
There is a growing interest in developing heptamethine cyanine dyes that emit in the short-wave infrared (SWIR) region (1000–2000 nm), as this window offers deeper tissue penetration and higher resolution for in vivo imaging. nih.govnih.gov Key design strategies include:
Polymethine Chain Extension: Extending the polymethine chain from heptamethine (seven carbons) to nonamethine (nine carbons) results in a significant red-shift of the absorption and emission maxima into the SWIR region. acs.org
Heterocycle Modification: Modifying the terminal heterocyclic groups of the cyanine scaffold is another effective strategy for red-shifting the emission into the SWIR range. nih.gov This can involve using more hydrophobic heterocycles than the traditional indolium groups.
Rational Design of Indolium-Derived Dyes: Installing indolium-derived polycyclic aromatic hydrocarbons on the terminal ends of the conjugated polyene backbone has led to the development of novel dyes with bright fluorescent emission in the second near-infrared (NIR-II) window, with peaks around 1120 nm. chinesechemsoc.org
Expanding the Chemical Space for Next-Generation Probes
The development of next-generation fluorescent probes based on the heptamethine cyanine scaffold, such as Heptamethine cyanine dye-1, faces several challenges that researchers are actively working to overcome. A primary limitation of many heptamethine cyanine dyes is their propensity for instability, aggregation in aqueous environments, and poor pharmacokinetics, which can limit their performance in complex biological systems. nih.gov Overcoming these drawbacks is crucial for advancing their application in diagnostics and clinical imaging. nih.gov
A key strategy for expanding the chemical space involves structural modification of the dye's core. Researchers are exploring various synthetic methods to introduce new functionalities and improve the physicochemical properties of these dyes. acs.org For instance, creating more hydrophilic versions with appended sulfonates can improve water solubility and prevent the self-aggregation that often leads to fluorescence quenching. nih.gov Another innovative approach is the creation of a sterically shielded fluorochrome. This design involves introducing shielding arms over the polyene structure of the dye, which simultaneously overcomes issues of instability, aggregation, and unfavorable pharmacokinetics. nih.gov
Recent advances in synthetic chemistry offer new pathways for the diversification of heptamethine fluorophores. One such method is a two-step, late-stage functionalization process that allows for the substitution of the central chlorine atom in the 4′-chloro heptamethine scaffold with various aryl groups. acs.org This provides a versatile and convenient way to fine-tune the dye's properties for specific biological applications. acs.org By exploring these synthetic strategies, the performance of heptamethine dyes can be significantly enhanced, leading to the development of brighter and more stable probes for advanced bioimaging. acs.org
The table below summarizes key strategies and their impact on the properties of heptamethine cyanine dyes.
Table 1: Strategies for Expanding the Chemical Space of Heptamethine Cyanine Dyes
| Strategy | Goal | Outcome |
|---|---|---|
| Introduction of Sulfonate Groups | Increase hydrophilicity | Prevents self-aggregation, improves water solubility |
| Steric Shielding | Prevent instability and aggregation | Creates a charge-balanced and shielded fluorochrome, improving photostability and pharmacokinetics |
| Late-Stage Functionalization | Diversify dye structure | Allows for fine-tuning of photophysical and chemical properties for specific applications |
Advanced Applications and Translational Research
Clinical Translation of Heptamethine Cyanine Dye-Based Theranostic Agents
Heptamethine cyanine dyes are at the forefront of translational research for developing theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. nih.gov Their excellent tumor-targeting capacity, high quantum yield, and deep tissue penetration due to their absorption and emission in the near-infrared (NIR) window make them ideal candidates for clinical applications. nih.govnih.gov The overarching goal is to create agents that can "detect" and "kill" tumor cells, paving the way for non-invasive cancer therapy. nih.govnih.gov
The theranostic potential of these dyes is multifaceted. As imaging agents, they are utilized in NIR fluorescence imaging to visualize tumors with high sensitivity. nih.gov Indocyanine Green (ICG) is a notable example of an FDA-approved heptamethine cyanine dye used in clinical diagnosis, although it has limitations such as instability and poor tumor targeting. mdpi.com Newer derivatives have been developed to overcome these issues. nih.gov Beyond imaging, these dyes can function as therapeutic agents through photothermal therapy (PTT) and photodynamic therapy (PDT). nih.govnih.gov In PTT, the dye absorbs NIR light and converts it into heat to ablate tumor cells. scienceopen.com In PDT, light irradiation causes the dye to generate reactive oxygen species (ROS) that induce cancer cell apoptosis. nih.gov
Several preclinical studies have demonstrated the potential for clinical translation. For example, the heptamethine cyanine dye MHI-148 has shown preferential accumulation in renal cell carcinoma tissues compared to normal kidney tissues in ex vivo studies. nih.gov Another dye, DZ-1, has demonstrated superior tumor-targeting specificity compared to ICG in xenograft models of hepatocellular carcinoma. mdpi.com These studies highlight the ongoing efforts to translate these promising preclinical findings into clinical practice for improved cancer detection and treatment. mdpi.comnih.gov
Precision Medicine and Personalized Cancer Treatments with Heptamethine Cyanine Dyes
The unique properties of heptamethine cyanine dyes make them powerful tools for advancing precision medicine and personalized cancer treatments. nih.gov A significant advantage is their inherent ability to preferentially accumulate in tumor cells without the need for conjugation to a specific targeting ligand. spiedigitallibrary.org This tumor specificity is believed to be mediated by several factors, including organic anion-transporting polypeptides (OATPs) which are overexpressed on cancer cell membranes, as well as the unique microenvironment of tumors, such as hypoxia and increased mitochondrial membrane potential. nih.govspiedigitallibrary.org
This intrinsic tumor-targeting capability allows for the development of personalized therapies where the dye itself can act as a therapeutic agent or as a delivery vehicle for other drugs. nih.gov By conjugating chemotherapy drugs to a heptamethine cyanine dye, the therapeutic payload can be delivered specifically to the tumor, increasing efficacy while minimizing side effects on healthy tissues. nih.govspiedigitallibrary.org This approach allows for real-time monitoring of drug delivery and therapeutic response through NIR fluorescence imaging. spiedigitallibrary.org
Furthermore, the development of theranostic agents based on heptamethine cyanine dyes aligns perfectly with the goals of personalized medicine. researchgate.net These agents can be used to stratify patients based on the specific characteristics of their tumors, allowing for tailored treatment strategies. researchgate.net For instance, the fluorescence signal from the dye can confirm the presence and location of the tumor, and subsequently, the same agent can be activated by light to exert a therapeutic effect. nih.gov This integration of diagnostics and therapeutics is a cornerstone of precision oncology. researchgate.net
Development of Multifunctional Heptamethine Cyanine Dye Nanocomplexes
To further enhance the theranostic capabilities of heptamethine cyanine dyes, researchers are increasingly incorporating them into nanoparticle-based delivery systems. nih.gov The development of these multifunctional nanocomplexes addresses several limitations of free dyes, such as hydrophobicity and suboptimal tumor-specific delivery. nih.govnih.gov By encapsulating or conjugating heptamethine cyanine dyes with nanoparticles, their stability, solubility, and pharmacokinetic properties can be significantly improved. nih.govnih.gov
These nanocomplexes offer a platform for multimodal imaging and combination therapies. nih.govnih.gov For example, a heptamethine dye can be loaded into a nanoparticle along with a chemotherapy drug, enabling simultaneous fluorescence imaging and targeted drug delivery. nih.gov This approach can lead to synergistic therapeutic effects, such as combining photothermal therapy mediated by the dye with chemotherapy. scienceopen.com
Various types of nanoparticles, including micelles and polymeric nanoassemblies, have been explored for this purpose. scienceopen.comrsc.org For instance, nanoassemblies of a heptamethine dye-initiated poly(amino acid) have been shown to enhance the generation of reactive oxygen species upon laser irradiation, leading to more effective antitumor phototherapy in murine tumor models. rsc.org Similarly, loading a lipophilic dye like IR780 into amphiphilic conjugates can protect the dye from non-specific toxicity and enhance its photothermal efficiency. scienceopen.com The versatility of nanotechnology allows for the creation of sophisticated, "all-in-one" agents for cancer diagnosis and treatment, and nanocomplexes featuring this compound could be a promising avenue for future research. nih.govsemanticscholar.org
The table below provides examples of multifunctional nanocomplexes based on heptamethine cyanine dyes.
Table 2: Examples of Heptamethine Cyanine Dye-Based Nanocomplexes
| Nanocomplex | Heptamethine Dye | Application | Key Finding |
|---|---|---|---|
| Transferrin-IR780 Nanoparticles | IR780 | PTT, Imaging | High binding affinity to transferrin receptors overexpressed in various tumors. |
| FA-IR780-NP | IR780 | PTT, Imaging, Surgical Guidance | Effectively delimited ovarian tumor boundaries and eradicated residual lesions. |
| IR783-installed Poly(BLA) Nanoassemblies | IR783 | Phototherapy | Enhanced ROS generation and significant tumor growth inhibition with no detectable off-target toxicity. |
Q & A
Basic Research Questions
Q. How can heptamethine cyanine dyes be structurally designed to achieve large Stokes shifts for minimizing self-quenching in fluorescence imaging?
- Methodological Answer : Introduce excited-state intramolecular charge transfer (ICT) by modifying the central cyclohexenyl ring with electron-donating/withdrawing substituents. For example, substituting the C-Cl bond on the rigid cyclohexenyl ring with a C-N bond creates a donor-acceptor system, enabling a Stokes shift >140 nm . This reduces spectral overlap between excitation and emission, mitigating self-quenching and scattered light interference.
Q. What synthetic strategies are employed to produce unsymmetrical heptamethine cyanine dyes for specialized applications like dye-sensitized solar cells (DSCs)?
- Methodological Answer : Use condensation reactions between an unsaturated bisaldehyde and a heterocyclic base (e.g., benzothiazolium salts) under controlled conditions. Introducing a carboxylic anchor group on one heterocyclic base ensures asymmetry. Aggregation can be minimized by incorporating bulky moieties (e.g., meso-aryl groups) or optimizing counterion selection (e.g., iodide vs. perchlorate) to tune solubility .
Q. How do polymethine chain length and terminal groups influence the absorption/emission wavelengths of heptamethine cyanine dyes?
- Methodological Answer : Each additional methine unit (CH=CH) in the polymethine chain induces a ~100 nm bathochromic shift . For example, heptamethine dyes (n=3) typically absorb/emit in the 700–800 nm range , ideal for near-infrared (NIR) imaging. Terminal heterocyclic groups (e.g., indole, benzothiazole) further modulate electronic properties: electron-rich groups enhance absorption intensity, while electron-deficient groups improve photostability .
Advanced Research Questions
Q. How can researchers resolve contradictory data on fluorescence enhancement of heptamethine cyanine dyes in DNA-binding studies?
- Methodological Answer : Discrepancies in fluorescence intensity (e.g., 8- to 15-fold variations) may arise from differences in DNA secondary structures or dye aggregation. Use fluorescence lifetime imaging microscopy (FLIM) to distinguish binding modes (e.g., intercalation vs. groove binding) . Pair with competitive binding assays using known DNA intercalators (e.g., ethidium bromide) to validate specific interactions .
Q. What experimental approaches mitigate dye aggregation and non-specific interactions in vivo for high-contrast NIR imaging?
- Methodological Answer : Implement steric shielding by introducing a meso-aryl group with two projecting arms over the polyene chain. This design, as seen in shielded heptamethine cyanine dye s775z, reduces aggregation and non-specific protein binding while maintaining targeting capability for bioconjugates (e.g., antibody-dye complexes) . Alternatively, modify hydrophobic dyes with PEG chains via reprecipitation to form stable, biocompatible nanoparticles .
Q. How can researchers optimize the biodistribution and pharmacokinetics of heptamethine cyanine dyes for tumor imaging?
- Methodological Answer : Incorporate hydrophilic substituents (e.g., sulfonate groups) or PEGylation to enhance aqueous solubility and reduce hepatic clearance. For tumor targeting, conjugate dyes to ligands (e.g., peptides, antibodies) that bind overexpressed receptors (e.g., OATPs regulated by HIF1α in hypoxic tumors). Validate biodistribution using NIR-Ⅱ imaging (1000–1700 nm) for deeper tissue penetration and reduced background .
Q. What strategies address photodegradation and singlet oxygen generation trade-offs in photodynamic therapy (PDT) applications?
- Methodological Answer : Balance triplet-state lifetime and singlet oxygen quantum yield by modifying the central polymethine chain. For instance, introducing a cyclopentene ring in the pentamethine chain enhances fluorescence intensity (8–15× in DNA-rich environments) while maintaining moderate singlet oxygen generation. Use time-resolved spectroscopy to correlate structural modifications with photostability .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the stability of heptamethine cyanine dyes in aqueous versus organic solvents?
- Resolution : Water-soluble dyes (e.g., IR-783) often exhibit reduced stability due to hydrolysis of reactive groups (e.g., chloride substituents). In contrast, hydrophobic dyes (e.g., MHI-148) stabilized in organic solvents or nanoparticle formulations show prolonged integrity. Characterize dye stability using HPLC-MS to track degradation products and correlate with solvent polarity .
Q. How can researchers reconcile variability in tumor-targeting efficiency across heptamethine cyanine dye conjugates?
- Resolution : Differences in linker chemistry (e.g., NHS esters vs. maleimide) and conjugation ratios impact targeting. Use surface plasmon resonance (SPR) to quantify binding affinity of dye-antibody conjugates to target receptors. Validate in vivo using dual-modal imaging (fluorescence/PET) to compare uptake kinetics .
Methodological Best Practices
- Spectral Validation : Always measure absorption/emission spectra in the intended solvent and pH to account for solvatochromic shifts .
- Aggregation Control : Use dynamic light scattering (DLS) to monitor nanoparticle size and polydispersity during PEGylation .
- In Vivo Correlation : Cross-validate in vitro findings with murine models, prioritizing dyes with >800 nm emission to minimize tissue autofluorescence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
